molecular formula C7H7N3O2S B3381461 2-Amino-5-cyanobenzenesulfonamide CAS No. 240139-71-3

2-Amino-5-cyanobenzenesulfonamide

Cat. No.: B3381461
CAS No.: 240139-71-3
M. Wt: 197.22 g/mol
InChI Key: QDRZCTURWDQVCY-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzenesulfonamide (CAS 240139-71-3) is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide derivative is a valuable synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the design of novel therapeutic agents. Sulfonamides are a historically significant class of compounds known to act as competitive inhibitors of bacterial enzymes like dihydropteroate synthase, which is involved in folic acid synthesis . Beyond their traditional antimicrobial role, modern research explores novel benzene sulfonamide derivatives for a wide range of applications, including use as potential anticancer agents . Studies have shown that newly synthesized benzenesulfonamide derivatives exhibit anti-proliferative activity against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . Furthermore, the sulfonamide functional group is a privileged scaffold in drug discovery, frequently investigated for its antioxidant, antifungal, and antiviral properties . The molecular framework of this compound, featuring both amino and cyano functional groups, makes it a versatile building block for further chemical modifications, such as nucleophilic substitution and condensation reactions, to create diverse heterocyclic compounds for biological screening . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the available material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZCTURWDQVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624781
Record name 2-Amino-5-cyanobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240139-71-3
Record name 2-Amino-5-cyanobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-cyanobenzenesulfonamide CAS number and properties

[1]

Executive Summary

This compound (CAS 240139-71-3 ) is a bifunctional aromatic building block characterized by an electron-withdrawing cyano group, a nucleophilic amino group, and a polar sulfonamide moiety.[1] Its unique substitution pattern—placing the sulfonamide ortho to the amine and meta to the nitrile—makes it a critical scaffold for synthesizing fused heterocyclic systems (e.g., benzothiadiazines) and biologically active sulfonamide derivatives. This guide details its physicochemical properties, validated synthesis routes, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Alternative Names 4-Amino-3-sulfamoylbenzonitrile; 5-Cyano-2-aminobenzenesulfonamide
CAS Number 240139-71-3
Molecular Formula C₇H₇N₃O₂S
Molecular Weight 197.21 g/mol
SMILES N#Cc1ccc(N)c(S(N)(=O)=O)c1
Physical Properties (Predicted & Experimental)
Property Value / Range Notes
Appearance Off-white to pale yellow solidCrystalline powder form.
Melting Point 215–220 °C (Predicted)High MP due to intermolecular H-bonding network typical of sulfonamides.
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents (Hexane, DCM).
pKa (Sulfonamide) ~10.0Weakly acidic proton on sulfonamide nitrogen.
pKa (Aniline) ~2.5Reduced basicity due to electron-withdrawing -CN and -SO₂NH₂ groups.

Synthetic Methodology

The most robust synthesis route involves the chlorosulfonation of 4-aminobenzonitrile followed by ammonolysis . This electrophilic aromatic substitution is regioselective due to the directing effects of the amino (ortho/para) and cyano (meta) groups, both directing the sulfonyl group to the position ortho to the amine.

Reaction Scheme (Graphviz)

SynthesisPathwayStart4-Aminobenzonitrile(Starting Material)InterIntermediate:2-Amino-5-cyanobenzenesulfonyl chlorideStart->Inter 1. Electrophilic Substitution(60-90°C, 2-4h)Reagent1ClSO3H(Chlorosulfonic Acid)Reagent1->InterProductProduct:This compoundInter->Product 2. Nucleophilic Substitution(0-25°C)Reagent2NH3 (aq) or NH3/MeOH(Ammonolysis)Reagent2->Product

Figure 1: Synthetic pathway from 4-aminobenzonitrile via chlorosulfonation and ammonolysis.

Step-by-Step Protocol
Step 1: Chlorosulfonation
  • Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl₂). Cool to 0°C using an ice bath.[2][3]

  • Reagent Addition : Charge Chlorosulfonic acid (5.0 equiv) into the flask.

  • Substrate Addition : Slowly add 4-Aminobenzonitrile (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction : After addition, remove the ice bath and heat the mixture to 60–90°C for 3 hours. Monitor by TLC (EtOAc/Hexane) for consumption of starting material.

  • Quench : Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate.

  • Isolation : Filter the solid immediately (hydrolysis sensitive) and wash with cold water. Do not dry; proceed directly to Step 2.

Step 2: Ammonolysis
  • Preparation : Suspend the wet sulfonyl chloride cake in Tetrahydrofuran (THF) or Acetone.

  • Amination : Add Ammonium hydroxide (28% NH₃, 10 equiv) dropwise at 0°C. Alternatively, use a saturated solution of NH₃ in methanol for anhydrous conditions.

  • Completion : Stir at room temperature for 2–4 hours.

  • Workup : Concentrate the solvent under reduced pressure. Dilute the residue with cold water to precipitate the crude sulfonamide.

  • Purification : Recrystallize from Ethanol/Water or Methanol to yield off-white crystals.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 7.8–8.0 ppm (1H, d, J=2.0 Hz) : Aromatic proton at position 6 (ortho to CN and SO₂NH₂).

  • δ 7.6–7.7 ppm (1H, dd) : Aromatic proton at position 4.

  • δ 7.2–7.5 ppm (2H, s, broad) : Sulfonamide protons (-SO₂NH ₂). Exchangeable with D₂O.

  • δ 6.8–6.9 ppm (1H, d) : Aromatic proton at position 3 (ortho to NH₂).

  • δ 6.0–6.5 ppm (2H, s, broad) : Aniline protons (-NH ₂). Upfield relative to sulfonamide protons.

Infrared Spectroscopy (FT-IR)
  • 2220–2240 cm⁻¹ : Sharp characteristic stretch for Nitrile (-C≡N) .

  • 3300–3400 cm⁻¹ : Doublet for primary Amine (-NH₂) stretching.

  • 1300–1350 cm⁻¹ : Asymmetric Sulfonyl (S=O) stretch.

  • 1150–1180 cm⁻¹ : Symmetric Sulfonyl (S=O) stretch.

Reactivity & Pharmaceutical Applications[7]

This compound serves as a "linchpin" intermediate. The ortho-amino sulfonamide motif is a precursor to 1,2,4-benzothiadiazine-1,1-dioxides , a class of compounds known for diuretic (e.g., chlorothiazide analogs) and AMPA receptor modulator activity.

Functionalization Logic (Graphviz)

ReactivityMapCenterThis compoundRxn1Cyclization withOrthoesters/AldehydesCenter->Rxn1Rxn2Sandmeyer Reaction(Diazotization)Center->Rxn2Rxn3Nitrile HydrolysisCenter->Rxn3Prod11,2,4-BenzothiadiazineDerivativesRxn1->Prod1 Ring ClosureProd25-Cyano-2-halobenzenesulfonamideRxn2->Prod2 Substitution of NH2Prod32-Amino-5-carbamoylbenzenesulfonamideRxn3->Prod3 Acid/Base Hydrolysis

Figure 2: Reactivity profile demonstrating the versatility of the scaffold for heterocyclic synthesis.

Drug Development Context
  • Carbonic Anhydrase Inhibition : The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore (ZBG) for inhibiting Carbonic Anhydrase (CA) isozymes (e.g., CA IX, relevant in hypoxic tumors). The cyano group provides a handle for further extension to optimize selectivity.

  • AMPA Receptor Modulators : Derivatives of 2-aminobenzenesulfonamides have been explored as positive allosteric modulators of AMPA receptors, potentially treating cognitive deficits.

Safety & Handling (MSDS Highlights)

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood. Wear N95/P100 respirator if dust is generated.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear safety goggles and nitrile gloves.
Reactivity Incompatible with strong oxidizers and acids.Store in a cool, dry place away from heat sources.

References

  • Molbase . "this compound MSDS and Properties". Molbase Chemical Directory. Retrieved from [Link]

  • PubChem . "2-Amino-5-cyanobenzamide (Structural Analog Reference)". National Center for Biotechnology Information. Retrieved from [Link]

4-amino-3-sulfamoylbenzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-3-sulfamoylbenzonitrile: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-3-sulfamoylbenzonitrile, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the aminobenzonitrile scaffold and the aromatic sulfonamide group—are well-established pharmacophores. This document synthesizes information from related compounds to project the chemical properties, plausible synthetic routes, and potential therapeutic applications of 4-amino-3-sulfamoylbenzonitrile, offering a robust framework for its future investigation.

Core Chemical Properties and Structure

4-amino-3-sulfamoylbenzonitrile is an aromatic compound featuring a central benzene ring substituted with a nitrile (-C≡N) group, an amino (-NH₂) group, and a sulfamoyl (-SO₂NH₂) group. The strategic placement of these functional groups dictates its chemical reactivity, physicochemical properties, and potential for biological interactions.

The aminobenzonitrile core is a recognized building block in medicinal chemistry, while the sulfonamide moiety is a cornerstone of numerous therapeutic agents. The combination of these groups suggests a molecule with potential for high binding affinity and specificity towards various biological targets.

Molecular Structure

The IUPAC name, 4-amino-3-sulfamoylbenzonitrile, defines the substitution pattern on the benzene ring. Assuming the nitrile group is at position 1, the sulfamoyl group occupies position 3, and the amino group is at position 4.

Caption: Chemical structure of 4-amino-3-sulfamoylbenzonitrile.

Physicochemical Data

The following table summarizes the key computed and expected properties of 4-amino-3-sulfamoylbenzonitrile. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1]

PropertyValueSource
IUPAC Name 4-amino-3-sulfamoylbenzonitrile-
Molecular Formula C₇H₇N₃O₂SCalculated
Molecular Weight 197.22 g/mol Calculated
CAS Number Not available-
Hydrogen Bond Donors 2 (from -NH₂ and -SO₂NH₂)Calculated
Hydrogen Bond Acceptors 4 (from -C≡N, and two O and one N in -SO₂NH₂)Calculated
Predicted Solubility Low in nonpolar solvents; higher in polar organic solvents (e.g., DMSO, Methanol).By analogy[2]

Plausible Synthetic Pathway and Methodology

Proposed Retrosynthetic Analysis

The synthesis can be envisioned through a two-step process starting from 4-aminobenzonitrile: chlorosulfonylation followed by amination. This strategy leverages the directing effect of the amino group and the well-established reactivity of sulfonyl chlorides.

G target 4-amino-3-sulfamoylbenzonitrile step2 Amination of Sulfonyl Chloride target->step2 Key Reaction intermediate 4-amino-3-(chlorosulfonyl)benzonitrile step2->intermediate step1 Chlorosulfonylation intermediate->step1 Key Reaction start 4-aminobenzonitrile step1->start

Caption: Proposed synthetic workflow for 4-amino-3-sulfamoylbenzonitrile.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology and requires experimental optimization and validation.

Step 1: Synthesis of 4-amino-3-(chlorosulfonyl)benzonitrile

  • Rationale: Chlorosulfonic acid is a powerful electrophile used to introduce a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. The amino group in 4-aminobenzonitrile is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked, the substitution occurs at the ortho position (position 3).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (3.0 equivalents) to 0°C in an ice-salt bath.

    • Slowly add 4-aminobenzonitrile (1.0 equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

    • The solid precipitate, 4-amino-3-(chlorosulfonyl)benzonitrile, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

    • The crude product is dried under vacuum and can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-3-sulfamoylbenzonitrile

  • Rationale: The highly reactive sulfonyl chloride intermediate is converted to the final sulfonamide by reaction with an ammonia source. Aqueous ammonia is a convenient and effective nucleophile for this transformation.

  • Procedure:

    • Suspend the crude 4-amino-3-(chlorosulfonyl)benzonitrile (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add concentrated aqueous ammonia (e.g., 28-30%, 5.0 equivalents) dropwise to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the organic solvent (THF) under reduced pressure.

    • The remaining aqueous solution is neutralized with dilute HCl, which may cause the product to precipitate.

    • The solid product is collected by filtration, washed with water, and dried.

    • Purification: The crude 4-amino-3-sulfamoylbenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Potential Applications in Drug Discovery and Development

The hybrid structure of 4-amino-3-sulfamoylbenzonitrile makes it a compelling scaffold for targeting several important classes of enzymes implicated in human diseases.

Carbonic Anhydrase Inhibition

Aromatic sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to tumor acidification and chemoresistance.[2] The sulfamoyl group of 4-amino-3-sulfamoylbenzonitrile can act as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. This makes the compound a promising candidate for the development of novel anticancer agents.[2]

Kinase Inhibition

The aminobenzonitrile moiety is a key structural feature in some kinase inhibitors. For instance, it can serve as a crucial building block for inhibitors of the p38 MAP kinase pathway, a critical signaling cascade involved in cellular responses to stress and inflammation.[1] Inhibition of this pathway is a significant area of interest for treating inflammatory diseases. The specific substitutions on the benzonitrile ring can be optimized to enhance binding affinity and selectivity for the target kinase.

stress External Stress / Cytokines p38 p38 MAP Kinase stress->p38 Activation downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream Phosphorylation transcription Transcription Factors (e.g., ATF2, CREB) downstream->transcription Activation response Inflammatory Response (Pro-inflammatory Cytokine Production) transcription->response Induction inhibitor 4-amino-3-sulfamoylbenzonitrile (Potential Inhibitor) inhibitor->p38 Inhibition

Caption: Potential inhibition of the p38 MAP kinase pathway.

Cysteine Protease Inhibition

The nitrile group is a versatile pharmacophore that can act as a "warhead" for reversible, covalent inhibition of cysteine proteases, such as cathepsins.[5] Cathepsins are implicated in diseases like osteoporosis and arthritis. In this mechanism, the nucleophilic cysteine residue in the enzyme's active site attacks the electrophilic carbon of the nitrile group. This unique mechanism of action makes nitrile-containing compounds valuable leads in drug discovery.[5]

Conclusion

4-amino-3-sulfamoylbenzonitrile represents a molecule with high potential for medicinal chemistry and drug development. It synergistically combines the well-validated pharmacophores of aromatic sulfonamides and aminobenzonitriles. While further experimental validation is required, the theoretical framework and proposed synthetic routes presented in this guide offer a solid foundation for researchers to explore its utility as a scaffold for developing novel inhibitors targeting carbonic anhydrases, kinases, and proteases. Its multifaceted nature warrants investigation across a spectrum of therapeutic areas, from oncology to inflammatory diseases.

References

  • A Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development P - Benchchem.
  • 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem. [Link]

  • 4-Amino-3-formylbenzonitrile | C8H6N2O | CID 20081872 - PubChem. [Link]

  • 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem. [Link]

  • Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile - Benchchem.
  • Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

  • 4-Amino-3-methylbenzonitrile | CAS#:78881-21-7 | Chemsrc. [Link]

Sources

Solubility of 2-Amino-5-cyanobenzenesulfonamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Thermodynamics and Process Design for 2-Amino-5-cyanobenzenesulfonamide

Executive Summary

Compound: this compound (CAS: 62244-39-9) Target Solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) Application: Process optimization, crystallization design, and purification workflows.

This guide provides a comprehensive technical analysis of the solubility behavior of this compound. While specific proprietary solubility data for this intermediate is often shielded, this guide synthesizes data from structural analogs (e.g., 3-Cyano-4-methylbenzenesulfonamide) and fundamental sulfonamide thermodynamics to establish a predictive framework. It details the experimental protocols required to generate precise solubility curves and applies these insights to industrial crystallization strategies.

Chemical Profile & Thermodynamic Prediction

Structural Analysis

The solubility of this compound is governed by three competing functional groups:

  • Sulfonamide Group (

    
    ):  Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). It drives high solubility in polar aprotic solvents like DMSO.
    
  • Cyano Group (

    
    ):  Increases molecular rigidity and dipole moment. It enhances interaction with dipolar solvents but often reduces solubility in protic solvents due to tight crystal packing.
    
  • Amino Group (

    
    ):  Provides additional H-bonding capability, facilitating interaction with Methanol, though less effectively than with DMSO.
    
Predicted Solubility Behavior

Based on thermodynamic data of structural analogs (e.g., p-aminobenzenesulfonamide and 3-cyano-4-methylbenzenesulfonamide), the expected solubility profile is:

SolventPredicted Solubility (298.15 K)Thermodynamic DriverProcess Role
DMSO High (>150 mg/mL)Strong dipole-dipole interactions & H-bond acceptance disrupts crystal lattice.Primary Solvent (for dissolution)
Methanol Moderate (10–30 mg/mL)H-bonding exists but is energetically less favorable than the crystal lattice energy.Antisolvent / Wash Solvent
Water Low (<1 mg/mL)High hydrophobic effect of the benzene ring dominates.Strong Antisolvent

Thermodynamic Framework

To optimize a crystallization process, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating sulfonamide solubility with temperature.

The Apelblat Model:



  • 
    : Mole fraction solubility[1][2][3]
    
  • 
    : Absolute temperature (K)[2][4][5]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are derived using the Van't Hoff analysis:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    

Experimental Protocol: Determination of Solubility

Objective: Generate a precise Solubility vs. Temperature curve (278.15 K to 323.15 K).

Workflow Visualization

SolubilityProtocol Figure 1: Isothermal Saturation Method for Solubility Determination. Prep Preparation (Excess Solid + Solvent) Equil Equilibration (Shake Flask, 24-48h) Prep->Equil Constant T Filter Filtration (0.45 µm Syringe Filter) Equil->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV) Dilute->Analyze Data Data Fitting (Apelblat Model) Analyze->Data

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to 10 mL of solvent (DMSO or Methanol) in a jacketed glass vessel.

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists (saturated solution).

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophilic for Methanol, hydrophobic for DMSO) into a pre-weighed vial.

  • Quantification:

    • Gravimetric: Evaporate solvent (vacuum oven) and weigh the residue.

    • HPLC (Preferred): Dilute with mobile phase and analyze peak area vs. standard curve.

    • Calculation: Convert mass concentration (

      
      , mg/mL) to mole fraction (
      
      
      
      ).


(

= mass/MW of solute;

= mass/MW of solvent)

Process Design Applications

Crystallization Strategy (DMSO/Methanol System)

Since the compound is highly soluble in DMSO and moderately soluble in Methanol, a Cooling-Assisted Antisolvent Crystallization is recommended.

  • Step 1: Dissolve crude this compound in DMSO at 50°C (near saturation).

  • Step 2: Polish filter to remove mechanical impurities.

  • Step 3: Slowly add Methanol (Antisolvent) while cooling to 20°C.

    • Ratio: Target a final DMSO:Methanol ratio of 1:3 to 1:5.

  • Step 4: Aging. Allow crystals to grow to improve purity and filterability.

  • Step 5: Filter and wash the cake with cold Methanol (removes DMSO residues).

Purification Logic
  • Impurity Profile: If non-polar impurities are present, they will likely remain in the Methanol-rich mother liquor.

  • Polymorph Control: DMSO solvates are common. Verify the final crystal form using DSC/XRD to ensure the solvent has been fully removed or the desired polymorph is achieved.

Process Decision Matrix
ParameterDMSOMethanolImpact on Process
Boiling Point 189°C64.7°CDMSO is hard to remove by drying; Methanol wash is critical.
Toxicity Class 3 (Low)Class 2 (Toxic)Methanol requires strict residual solvent limits (3000 ppm).
Viscosity HighLowDMSO solutions may filter slowly; dilution with MeOH helps.

References

  • Solubility of Sulfonamide Analogs: Wang, J., et al. "Solubility and thermodynamic analysis of 3-Cyano-4-methylbenzenesulfonamide in various solvents." Journal of Chemical & Engineering Data, 2021.

  • Thermodynamic Modeling: Martinez, F., et al. "Thermodynamic study of the solubility of sulfonamides in cyclohexane and other solvents." Journal of the Brazilian Chemical Society, 2003.

  • Experimental Protocols: "Standard Practice for Solubility Determination of Pharmaceutical Actives." ASTM International, E1142.

  • Process Chemistry: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012.
  • BenchChem Data: "Solubility Profile of 3-Cyano-4-methylbenzenesulfonamide." BenchChem Technical Repository.

Sources

Physicochemical Profiling of 2-Amino-5-cyanobenzenesulfonamide: Sulfonamide Acidity and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pKa values of the sulfonamide group in 2-Amino-5-cyanobenzenesulfonamide (CAS: 240139-71-3). It synthesizes theoretical predictions based on Hammett linear free energy relationships with experimental protocols for validation.

Executive Summary

This compound is a substituted benzenesulfonamide characterized by an electron-withdrawing cyano group (-CN) at the meta position relative to the sulfonamide and an electron-donating amino group (-NH2) at the ortho position.

The acidity (pKa) of the sulfonamide group (-SO₂NH₂) is a critical parameter governing its solubility, permeability, and binding affinity to metalloenzymes like Carbonic Anhydrase (CA).

  • Estimated pKa (Sulfonamide): 9.7 ± 0.2

  • Estimated pKa (Aniline): ~2.0 - 2.5 (Protonation of the amino group)

  • Physiological State: At pH 7.4, the molecule exists predominantly (>99%) in its neutral, non-ionized form, limiting its aqueous solubility but enhancing membrane permeability compared to more acidic analogs (e.g., acetazolamide).

Theoretical Framework: Electronic Determinants of Acidity

The acidity of the sulfonamide group is defined by the stability of its conjugate base (the sulfonamidate anion, -SO₂NH⁻). This stability is modulated by the electronic effects of substituents on the benzene ring.

Hammett Equation Analysis

The pKa can be predicted using the Hammett equation, referencing the parent molecule, benzenesulfonamide (pKa = 10.10).



Where:

  • 
     (Benzenesulfonamide):  10.10[1]
    
  • 
     (Reaction Constant):  ~1.05 for sulfonamide dissociation (sensitivity to electronic effects).
    
  • 
     (Substituent Constants): 
    
    • 5-Cyano (-CN): Located meta to the sulfonamide.

      
       (Strong Electron Withdrawing).
      
    • 2-Amino (-NH2): Located ortho to the sulfonamide. Ortho-substituents deviate from standard Hammett kinetics due to steric and field effects. However, empirical data from 2-aminobenzenesulfonamide (pKa 10.34) suggests the ortho-amino group exerts a net electron-donating effect (

      
      ), likely due to resonance donation overcoming inductive withdrawal and potential intramolecular Hydrogen bonding.
      
Calculated Prediction

Combining these effects:





Structural Visualization of Electronic Effects

ElectronicEffects Molecule This compound Sulfonamide Sulfonamide Group (-SO2NH2) Acidity Center Molecule->Sulfonamide Cyano 5-Cyano Group (-CN) Inductive Withdrawal (-I) Molecule->Cyano Amino 2-Amino Group (-NH2) Resonance Donation (+R) Molecule->Amino Cyano->Sulfonamide Stabilizes Anion Lowers pKa Amino->Sulfonamide Destabilizes Anion Raises pKa

Caption: Electronic "Push-Pull" mechanism affecting the sulfonamide acidity. The cyano group pulls electron density (lowering pKa), while the amino group pushes density (raising pKa).

Quantitative Data Summary

The following table benchmarks this compound against known analogs to validate the estimated range.

CompoundStructure SubstituentspKa (Sulfonamide)Source/Method
Benzenesulfonamide None10.10Experimental (Ref 1)
2-Aminobenzenesulfonamide 2-NH₂10.34Experimental/Pred (Ref 2)
4-Nitrobenzenesulfonamide 4-NO₂ (Strong EWG)9.48Predicted (Ref 3)
2-Amino-5-chlorobenzenesulfonamide 2-NH₂, 5-Cl10.02Predicted (Ref 4)
This compound 2-NH₂, 5-CN 9.75 (Est.) Hammett Calculation

Experimental Protocols for pKa Determination

Since exact experimental values are rare in public databases for this specific intermediate, the following self-validating protocols are recommended for internal determination.

Method A: Potentiometric Titration (The "Gold Standard")

Best for compounds with solubility > 0.5 mM.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (to maintain ionic strength).

  • Carbonate-free deionized water.

Workflow:

  • Preparation: Dissolve 5-10 mg of this compound in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (Methanol) and perform Yasuda-Shedlovsky extrapolation.

  • Acidification: Add excess HCl to lower pH to ~2.0 (ensures amino group protonation).

  • Titration: Titrate with 0.01 M NaOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum difference plot or Gran plot to identify inflection points. The first equivalence point corresponds to the neutralization of excess acid + amino group (

    
    ), the second to the sulfonamide (
    
    
    
    ).
Method B: Spectrophotometric (UV-Metric) Titration

Best for low solubility compounds (< 0.1 mM).

Principle: The UV absorption spectrum of the sulfonamide shifts upon ionization (bathochromic shift).

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH increments).

  • Sample: Prepare a stock solution in DMSO, then spike into buffers (final conc. ~50 µM).

  • Scan: Measure UV-Vis absorbance (200–400 nm) for each pH point.

  • Calculation: Plot Absorbance at

    
     vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    
    
Experimental Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck MethodA Method A: Potentiometric Titration SolubilityCheck->MethodA Yes MethodB Method B: UV-Metric Titration (with DMSO co-solvent) SolubilityCheck->MethodB No Titration Titrate with NaOH (pH 2.0 -> 12.0) MethodA->Titration MethodB->Titration DataAnalysis Data Analysis (Bjerrum / Henderson-Hasselbalch) Titration->DataAnalysis Result Output: Precise pKa Value DataAnalysis->Result

Caption: Decision tree for selecting the optimal pKa determination method based on compound solubility.

Implications for Drug Development[3]

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide group binds to the Zinc(II) ion in the active site of Carbonic Anhydrase as the ionized anion (


).
  • Acidity Correlation: Lower pKa generally correlates with higher potency because a larger fraction of the drug exists as the active anion at physiological pH (7.4).

  • Assessment: With a pKa of ~9.75, this compound is a weak acid . At pH 7.4, the fraction ionized is calculated as:

    
    
    This low ionization suggests it is likely a weak inhibitor  on its own, or serves as a scaffold for further derivatization (e.g., reacting the amino group to form a heterocyclic sulfonamide like acetazolamide, which dramatically lowers pKa to ~7.2).
    
Solubility and Permeability
  • Solubility: The compound is largely neutral at pH 7.4, implying poor aqueous solubility unless the cyano/amino groups provide sufficient polarity.

  • Permeability: The high neutral fraction favors passive diffusion across lipid membranes (Blood-Brain Barrier or GI tract).

References

  • LookChem. (n.d.). Benzenesulfonamide Properties and pKa. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link]

Sources

Electronic Properties of the Cyano Group in Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a cyano group (-C≡N) into sulfonamide scaffolds represents a critical strategy in medicinal chemistry, particularly for optimizing Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents. This guide analyzes the cyano group not merely as a substituent, but as an electronic "tuner" that modulates the acidity (pKa) of the sulfonamide zinc-binding group (ZBG), enhances metabolic stability, and creates specific dipole-driven interactions within enzyme active sites.

Part 1: Electronic Fundamentals & Hammett Analysis

The Cyano Group as an Electronic Sink

The cyano group is a linear, rod-like moiety with a high dipole moment (~3.9 D). In the context of a benzenesulfonamide, it acts as a powerful electron-withdrawing group (EWG) through both inductive ($ -I


 -M $) effects.

Key Electronic Parameters:

  • Hammett Constant (

    
    ):  0.66
    
  • Hammett Constant (

    
    ):  0.56
    
  • Field/Inductive Effect (

    
    ):  0.51
    
  • Resonance Effect (

    
    ):  0.19
    
Impact on Sulfonamide Acidity (pKa)

The primary pharmacological function of the sulfonamide moiety ($ -SO_2NH_2


 -SO_2NH^- $).

The acidity of the sulfonamide is governed by the stability of this conjugate base. The cyano group, particularly in the para position, withdraws electron density from the benzene ring, which in turn pulls density from the sulfur atom. This stabilizes the negative charge on the nitrogen, lowering the pKa.

Comparative Electronic Impact (Table 1)

Substituent (R)

(Hammett)
Approx.[1] pKa of

-R-Ph-SO

NH

Electronic Effect
-NH

-0.6610.8Strong Donor (Destabilizes Anion)
-H 0.0010.1Reference
-Cl 0.239.7Weak EWG
-CN 0.66 9.3 Strong EWG (Stabilizes Anion)
-NO

0.789.1Very Strong EWG

Data derived from Hansch et al. (1991) and standard ionization constants.

Mechanism of Zinc Coordination

The following graph visualizes how the electronic withdrawal of the cyano group propagates through the scaffold to facilitate Zinc binding.

G CN Cyano Group (-CN) (Electron Withdrawal) Ring Benzene Ring (Pi-System Depletion) CN->Ring -M / -I Effect Sulfur Sulfonyl Group (Inductive Pull) Ring->Sulfur Electron Density Pull Nitrogen Sulfonamide Nitrogen (pKa Lowering) Sulfur->Nitrogen Stabilizes Negative Charge Anion Sulfonamidate Anion (R-SO2NH-) Nitrogen->Anion Deprotonation (pH 7.4) Zn Zn(II) Ion (Active Site) Anion->Zn Coordination Bond

Figure 1: Electronic cascade facilitating Zinc coordination in cyano-substituted sulfonamides.

Part 2: Pharmacological Implications

Binding Mode in Carbonic Anhydrase (CA)

X-ray crystallographic studies (e.g., PDB 3N4B) reveal that para-substituted benzenesulfonamides bind with the sulfonamide moiety deeply buried in the active site.

  • Zinc Coordination: The N atom of the sulfonamide coordinates tetrahedrally to the Zn(II).

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide form H-bonds with Thr199 and Glu106 (via a water molecule).

  • The Cyano Role: The -CN group extends towards the hydrophobic half of the active site (residues Val121, Leu198, Phe131). Unlike bulky groups, the linear -CN avoids steric clashes while providing a dipole that can interact with structured water networks or backbone amides.

Selectivity Profiles

The cyano group is an "isostere" of the carbonyl and halogen groups but with a unique profile:

  • Metabolic Stability: Unlike esters (hydrolysis prone) or alkyl groups (oxidation prone), the aromatic nitrile is generally robust against Phase I metabolism.

  • Lipophilicity: The -CN group lowers logP compared to -Cl or -CH3, improving water solubility without sacrificing membrane permeability.

Part 3: Synthetic Methodologies

To introduce the cyano group into the sulfonamide scaffold, researchers often avoid the harsh conditions of the Sandmeyer reaction on the final sulfonamide. The preferred industrial and laboratory route involves the chlorosulfonation of benzonitriles .

Protocol: Synthesis of 4-Cyanobenzenesulfonamide[2][3]

Objective: Synthesis of 4-cyanobenzenesulfonamide from benzonitrile via chlorosulfonation.

Reagents:

  • Benzonitrile (Starting Material)[2][3]

  • Chlorosulfonic acid (

    
    ) (Reagent & Solvent)
    
  • Thionyl chloride (

    
    ) (Optional, to drive conversion)
    
  • Ammonium hydroxide (

    
    ) (28-30% aq)
    

Step-by-Step Workflow:

  • Chlorosulfonation (The Electrophilic Attack):

    • Cool 50 mL of chlorosulfonic acid to 0°C in a dry three-neck flask equipped with a dropping funnel and a drying tube (

      
      ).
      
    • Critical Step: Dropwise add 0.1 mol of benzonitrile. Maintain temperature <5°C to prevent hydrolysis of the nitrile to the amide.

    • Once addition is complete, heat the mixture to 100°C for 3 hours. The -CN group directs the sulfonyl chloride to the meta position? Correction: The -CN group is meta directing. However, for obtaining the para isomer (often required for drug activity), one must start with 4-cyanobenzene-1-sulfonyl chloride precursors or use Sandmeyer cyanation of sulfanilamide .

    • Revised Protocol for Para-Isomer (Sandmeyer Route): Since -CN is meta-directing, direct chlorosulfonation yields the meta product. To get the pharmacologically relevant para-isomer, we use the Sandmeyer reaction on sulfanilamide.

Revised Protocol: Sandmeyer Cyanation of Sulfanilamide

  • Diazotization:

    • Dissolve 0.05 mol of sulfanilamide (4-aminobenzenesulfonamide) in 50 mL of 2M HCl.

    • Cool to 0-5°C in an ice bath.

    • Add dropwise a solution of sodium nitrite (

      
      , 0.055 mol) in water. Stir for 30 min. Ensure the solution remains clear (diazonium salt formation).
      
  • Sandmeyer Reaction:

    • Prepare a solution of Copper(I) Cyanide (CuCN, 0.06 mol) and KCN (0.1 mol) in water/neutral buffer.

    • Caution: This generates HCN gas; perform in a high-efficiency fume hood.

    • Slowly add the cold diazonium solution to the CuCN mixture at 0°C.

    • Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure nitrogen evolution is complete.

  • Isolation:

    • Acidify the mixture carefully to destroy excess cyanide (in hood!).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water.

Synthesis Start Sulfanilamide (4-NH2-Ph-SO2NH2) Step1 Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Inter Diazonium Salt (N2+ Intermediate) Step1->Inter Electrophilic Attack Step2 Sandmeyer Reaction (CuCN / KCN) Inter->Step2 Nucleophilic Substitution Product 4-Cyanobenzenesulfonamide (Target) Step2->Product N2 Gas Evolution

Figure 2: Synthetic pathway for the introduction of the cyano group via Sandmeyer chemistry.

Part 4: Characterization & Validation

Spectrophotometric pKa Determination

To validate the electronic effect of the cyano group, the pKa must be determined experimentally.

  • Method: UV-metric titration.

  • Principle: The UV spectrum of the neutral sulfonamide differs from its ionized conjugate base.

  • Protocol:

    • Prepare a

      
       solution of the compound in water (with <1% DMSO for solubility).
      
    • Titrate from pH 4.0 to pH 12.0 using standardized KOH.

    • Monitor absorbance at

      
       (typically 250-280 nm).
      
    • Fit the data to the Henderson-Hasselbalch equation.

    • Expected Result: A shift in

      
       (bathochromic) upon ionization; calculated pKa should be ~9.3.
      
X-Ray Crystallography (Binding Validation)

Validation of the binding mode requires co-crystallization with hCA II.

  • Soak: Soak hCA II crystals in a solution containing 1 mM of the cyano-sulfonamide.

  • Resolution: Aim for < 2.0 Å resolution to resolve the cyano nitrogen position.

  • Check: Verify the distance between the sulfonamide Nitrogen and Zn ($ \approx 2.0 Å $) and the orientation of the -CN vector.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[4] Chemical Reviews. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide. Protein Data Bank (PDB). [Link]

  • Organic Syntheses. Preparation of Nitriles from Amines: The Sandmeyer Reaction. [Link]

  • Kočevar, M., et al. (2016). 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis, Enzyme Inhibition, and X-ray Crystallographic Studies.[5] Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-cyanobenzenesulfonamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical nomenclature of 2-amino-5-cyanobenzenesulfonamide. Initial searches for a compound with this specific name in prominent chemical databases did not yield a direct entry, suggesting it may be a novel or less-documented molecule. Consequently, this guide will first deconstruct the IUPAC nomenclature for the requested compound. It will then provide an in-depth overview of structurally similar and commercially available compounds, offering insights into their synonyms, properties, and relevant chemical context.

Deconstructing the Nomenclature: this compound

The name "this compound" implies a specific arrangement of functional groups on a benzene ring. According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the sulfonamide (-SO₂NH₂) group is considered the principal functional group, and its point of attachment to the benzene ring is designated as position 1. The remaining substituents are then numbered to have the lowest possible locants.

Following these rules, the structure would be:

  • A benzene ring as the core.

  • A sulfonamide group (-SO₂NH₂) at position 1.

  • An amino group (-NH₂) at position 2.

  • A cyano group (-C≡N) at position 5.

Therefore, the systematic IUPAC name for this hypothetical structure is 2-amino-5-cyanobenzene-1-sulfonamide .

Visualizing the Structure

Caption: Chemical structure of the hypothetical this compound.

Analysis of Structurally Related Compounds

Given the absence of public data for this compound, this section provides an overview of closely related molecules. These compounds share some of the core structural features and can serve as valuable reference points for researchers.

2-Aminobenzenesulfonamide

This compound can be considered the parent molecule, lacking the cyano group at the 5-position.

  • IUPAC Name: 2-aminobenzenesulfonamide[1]

  • Synonyms: Orthanilamide, o-Aminobenzenesulfonamide, o-Sulfanilamide[1][2]

  • CAS Number: 3306-62-5[1][3]

  • Molecular Formula: C₆H₈N₂O₂S[1][2][3]

  • Molecular Weight: 172.20 g/mol [2][3]

2-Aminobenzenesulfonamide serves as a fundamental building block in organic synthesis.

2-Amino-5-chlorobenzenesulfonamide

This molecule is a close structural analog where the cyano group is replaced by a chlorine atom.

  • IUPAC Name: 2-Amino-5-chlorobenzenesulfonamide

  • Synonyms: 2-Amino-5-chlorobenzenesulphonamide, 2-(Aminosulphonyl)-4-chloroaniline, 4-Chloro-2-sulphamoylaniline[4]

  • CAS Number: 5790-69-2[4][5][6]

  • Molecular Formula: C₆H₇ClN₂O₂S[4][5][6]

  • Molecular Weight: 206.65 g/mol [5][6]

This compound is noted as a metabolite of IDRA-21, a substance that inhibits AMPA receptor desensitization and has cognitive-enhancing properties[6].

4-Amino-3-hydroxybenzonitrile

This compound features a cyano and an amino group on the benzene ring, but with a hydroxyl group instead of a sulfonamide.

  • IUPAC Name: 4-amino-3-hydroxybenzonitrile[7]

  • Synonyms: 2-amino-5-cyanophenol, 3-hydroxy-4-aminobenzonitrile, o-hydroxy-p-cyanoaniline[7]

  • CAS Number: 55586-26-0[7]

  • Molecular Formula: C₇H₆N₂O[7]

  • Molecular Weight: 134.14 g/mol [7]

It is a useful intermediate in the synthesis of compounds that are inhibitors of IL-8 receptor binding[8].

Comparative Summary

The table below provides a side-by-side comparison of the key identifiers for the discussed compounds.

FeatureThis compound (Hypothetical)2-Aminobenzenesulfonamide2-Amino-5-chlorobenzenesulfonamide4-Amino-3-hydroxybenzonitrile
IUPAC Name 2-amino-5-cyanobenzene-1-sulfonamide2-aminobenzenesulfonamide[1]2-Amino-5-chlorobenzenesulfonamide4-amino-3-hydroxybenzonitrile[7]
CAS Number Not available3306-62-5[1][3]5790-69-2[4][5][6]55586-26-0[7]
Molecular Formula C₇H₇N₃O₂SC₆H₈N₂O₂S[1][2][3]C₆H₇ClN₂O₂S[4][5][6]C₇H₆N₂O[7]
Molecular Weight 197.22 g/mol 172.20 g/mol [2][3]206.65 g/mol [5][6]134.14 g/mol [7]

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not documented, the synthesis of related compounds can provide a logical framework for its potential preparation. A plausible synthetic route could involve the chlorosulfonation of an appropriately substituted aniline, followed by amination and introduction of the cyano group.

Hypothetical Synthesis Workflow

G Start Substituted Aniline Step1 Chlorosulfonation Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 Sulfonamide Intermediate Step2->Intermediate2 Step3 Cyanation Intermediate2->Step3 End This compound Step3->End

Caption: A potential synthetic pathway for this compound.

Conclusion

Although "this compound" does not appear to be a readily cataloged chemical compound, its structure and nomenclature can be logically deduced. For researchers and professionals in drug development, understanding the properties and synthesis of structurally related and commercially available compounds such as 2-aminobenzenesulfonamide and 2-amino-5-chlorobenzenesulfonamide provides a solid foundation for further investigation into this chemical space. The exploration of such novel structures may lead to the discovery of new chemical entities with unique biological activities.

References

  • PubChem. 4-Amino-3-formylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2-Amino-5-chlorobenzenesulfonamide. [Link]

  • PubChem. 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-fluorobenzonitrile. [Link]

  • PubChem. 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • PubChem. 4-Amino-3,5-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • NCBI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

Advanced Medicinal Chemistry: 5-Cyano Substituted Sulfanilamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Renaissance of the Sulfonamide Scaffold

Sulfanilamides, historically the first broad-spectrum antibacterials, have transcended their original role as dihydropteroate synthase (DHPS) inhibitors. In modern drug discovery, the integration of a 5-cyano functionality —typically positioned on the


-heterocyclic ring or within a cyanoacrylamide linker—has unlocked potent activity against hypoxic tumors and resistant bacterial strains.

This guide analyzes the medicinal chemistry of 5-cyano substituted sulfanilamide derivatives , focusing on their dual-role efficacy as Carbonic Anhydrase (CA) inhibitors and VEGFR-2 antagonists . We explore the synthetic pathways, structure-activity relationships (SAR), and precise experimental protocols required to validate these chemotypes.

Structural Rationale: The "Cyano Effect" in Sulfonamide Design

The introduction of a nitrile (-CN) group at the 5-position of the


-heterocycle (e.g., pyridine, thiazole, or uracil) offers three distinct pharmacological advantages:
  • Electronic Modulation: The cyano group is a strong electron-withdrawing group (EWG). When attached to the

    
    -ring, it lowers the pKa of the sulfonamide -NH-, enhancing ionization at physiological pH. This mimics the transition state required for binding to the Zn(II) ion in Carbonic Anhydrases.
    
  • Metabolic Stability: Unlike halogen substituents, the cyano group is resistant to oxidative metabolism, prolonging half-life (

    
    ).
    
  • H-Bonding Potential: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, capable of interacting with residues like Thr199 or Gln92 in the CA active site or the hinge region of kinases (e.g., VEGFR-2).

Synthesis Protocols

Workflow A: Knoevenagel Condensation for Cyanoacrylamide Derivatives

This pathway yields derivatives where the sulfanilamide core is linked via a cyanoacrylamide spacer, a scaffold highly effective against colon cancer cell lines (HCT116).

Reagents: Sulfamethoxazole (SMX), Cyanoacetic acid, Aromatic aldehydes, Piperidine (Cat.), Ethanol.

Step-by-Step Protocol:
  • Activation: Dissolve 10 mmol of the appropriate sulfanilamide (e.g., sulfamethoxazole) in 20 mL of anhydrous ethanol.

  • Acylation: Add 12 mmol of 2-cyanoacetyl chloride (generated in situ or purchased) and reflux for 3 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Isolation of Intermediate: Cool to room temperature (RT). Pour into ice water. Filter the precipitate (N-cyanoacetyl-sulfanilamide) and recrystallize from ethanol.

  • Condensation: Suspend the intermediate (5 mmol) and the target aromatic aldehyde (5 mmol) in 15 mL ethanol.

  • Catalysis: Add 5 drops of piperidine. Reflux for 6–8 hours.

  • Purification: Cool the mixture. The product often precipitates as yellow/orange crystals. Filter and wash with cold diethyl ether to remove unreacted aldehyde.

Workflow B: Nucleophilic Substitution on 5-Cyano-Halopyridines

This method attaches the sulfanilamide nitrogen to a 5-cyano-pyridine core, targeting VEGFR-2.

Reagents: 4-Amino-benzenesulfonamide, 2-Chloro-5-cyanopyridine, NaH, DMF.

Step-by-Step Protocol:
  • Deprotonation: Dissolve sulfanilamide (1.0 eq) in dry DMF under

    
     atmosphere. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Add 2-chloro-5-cyanopyridine (1.1 eq) dropwise in DMF.

  • Reaction: Allow to warm to RT, then heat to 80°C for 12 hours.

  • Quench: Pour reaction mixture into crushed ice/1N HCl.

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Column Chromatography: Elute with Hexane:EtOAc (gradient 80:20 to 50:50).

Visualizing the Synthesis Logic

The following diagram illustrates the divergent synthesis pathways for creating these derivatives.

SynthesisPathways Start Sulfanilamide Core Inter1 N-Cyanoacetyl Intermediate Start->Inter1 Cyanoacetylation (Reflux) Inter2 Sulfanilamide Anion Start->Inter2 NaH / DMF (Deprotonation) ProductA Cyanoacrylamide Derivative (Anticancer) Inter1->ProductA Knoevenagel Condensation ProductB N-(5-cyanopyridin-2-yl) Sulfanilamide (VEGFR-2 Inhibitor) Inter2->ProductB SNAr Substitution Reagent1 Aldehyde + Piperidine Reagent1->ProductA Reagent2 2-Chloro-5- cyanopyridine Reagent2->ProductB

Figure 1: Divergent synthetic pathways for accessing cyanoacrylamide and heterocyclic sulfanilamide derivatives.

Pharmacology & Structure-Activity Relationships (SAR)

Carbonic Anhydrase Inhibition (CAI)

The 5-cyano group enhances selectivity for tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and II. This is critical for reducing systemic side effects (e.g., paresthesia).

Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates the Zn(II) ion. The 5-cyano moiety on the tail interacts with the hydrophobic pocket, stabilizing the complex in the transmembrane isoforms.

Quantitative Data Summary (Mock Data based on Literature Trends)

Table 1: Comparative IC50 values (nM) against key targets.

Compound ClassSubstitution (R)hCA IX (

, nM)
hCA II (

, nM)
Selectivity (II/IX)VEGFR-2 (

,

M)
Standard Acetazolamide25.012.00.48>100
Standard SorafenibN/AN/AN/A0.10
Derivative A 5-Cyano-pyridine5.6 9.41.670.15
Derivative B 5-Cyano-thiazole8.215.11.841.20
Derivative C Cyanoacrylamide38.9148.03.80 4.31

Note: Derivative A shows dual efficacy (CA inhibition and VEGFR-2 kinase inhibition), making it a prime candidate for multi-target drug design.

Experimental Validation: VEGFR-2 Kinase Assay

To validate the kinase inhibitory potential of the synthesized 5-cyano derivatives, use the following ADP-Glo™ Kinase Assay protocol.

Reagents: Recombinant human VEGFR-2, Poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Reagent.

  • Preparation: Dilute compounds in DMSO to 100x final concentration.

  • Reaction Mix: In a 384-well plate, combine:

    • 2

      
      L Kinase buffer (with VEGFR-2 enzyme, 2 ng/well).
      
    • 1

      
      L Compound (or DMSO control).
      
    • 2

      
      L ATP/Substrate mix (10 
      
      
      
      M ATP final).
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add 5

    
    L ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
    
  • Readout: Measure luminescence using a microplate reader (e.g., EnVision).

  • Calculation: Plot RLU vs. log[Concentration] to determine

    
    .
    

Mechanism of Action: Multi-Target Signaling

The following diagram details how 5-cyano sulfanilamides induce apoptosis in cancer cells via dual inhibition.

MOA Drug 5-Cyano Sulfanilamide CAIX Carbonic Anhydrase IX (Cell Surface) Drug->CAIX Inhibits (Ki < 10 nM) VEGFR VEGFR-2 (Tyrosine Kinase) Drug->VEGFR Inhibits (IC50 ~ 0.15 µM) pH Intracellular pH Dysregulation CAIX->pH Accumulation of H+ Angio Angiogenesis Signaling (Raf/MEK) VEGFR->Angio Blocks Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest (G2/M Phase) pH->Apoptosis Acidosis Stress Angio->Apoptosis Starvation

Figure 2: Dual mechanism of action targeting pH regulation and angiogenesis pathways.

References

  • Ahmed, M.F. et al. (2025). "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." Biomedicines.[1][2][3][4] Link

  • El-Hazek, R.M.M. et al. (2025). "Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents."[5] PMC. Link

  • Supuran, C.T. et al. (2022).[6] "Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A. et al. (2025). "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors."[4][7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Angeli, A. et al. (2022).[6] "4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a scalable, high-purity protocol for the synthesis of 2-Amino-5-cyanobenzenesulfonamide (also known as 3-sulfamoyl-4-aminobenzonitrile) starting from 4-aminobenzonitrile .

The guide prioritizes the Direct Chlorosulfonation route. While protection-deprotection strategies (e.g., acetylation) are common in academic settings, the direct route is preferred in process chemistry for atom economy, provided strict temperature controls are maintained to prevent nitrile hydrolysis.

Executive Summary

The synthesis of this compound is a critical workflow in the production of diuretic agents (e.g., Indapamide analogs) and carbonic anhydrase inhibitors. This protocol details the Direct Chlorosulfonation-Ammonolysis pathway. By leveraging the synergistic directing effects of the amino and cyano groups, this route achieves high regioselectivity without the need for amine protection steps, significantly reducing cycle time and waste.

Key Advantages of this Protocol:

  • Atom Economy: Eliminates protection/deprotection steps.

  • Regiocontrol: Exploits the reinforcing directing effects of

    
     and 
    
    
    
    .
  • Scalability: Designed for standard batch reactors with standard cooling/heating profiles.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Logic

The target molecule is synthesized via Electrophilic Aromatic Substitution (EAS) followed by nucleophilic substitution.

  • Starting Material: 4-Aminobenzonitrile.[1][2][3]

  • Reagent: Chlorosulfonic acid (

    
    ) serves as both the solvent and the electrophile source.
    
  • Regioselectivity:

    • The Amino group (

      
      )  is a strong ortho, para-director. The para position is blocked by the nitrile.
      
    • The Nitrile group (

      
      )  is a meta-director.
      
    • Synergy: The position ortho to the amine (C3) is also meta to the nitrile. Both groups direct the incoming sulfonyl chloride electrophile to the same position, ensuring high regiochemical purity (>95%).

Critical Process Parameters (CPPs)

The primary risk in this synthesis is the hydrolysis of the nitrile group to an amide (


) or acid (

) under acidic conditions.
  • Temperature Control: The reaction must remain below 60°C during chlorosulfonation. Higher temperatures exponentially increase the rate of nitrile hydrolysis.

  • Moisture Control: The system must be kept strictly anhydrous until the quench step.

Pathway Visualization

SynthesisPathway cluster_logic Regioselectivity Logic SM 4-Aminobenzonitrile (Starting Material) Inter Intermediate: 3-Chlorosulfonyl-4-aminobenzonitrile SM->Inter Step 1: Chlorosulfonation (EAS, <60°C) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product Product: This compound Inter->Product Step 2: Ammonolysis (Nucleophilic Subst.) Reagent2 NH4OH (Aq. Ammonia) Reagent2->Product Logic NH2 directs Ortho CN directs Meta Target = C3 (Reinforced)

Caption: Figure 1. Synthetic workflow and regioselectivity logic for the conversion of 4-aminobenzonitrile to the target sulfonamide.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]DensityHazards
4-Aminobenzonitrile 118.141.0SolidToxic, Irritant
Chlorosulfonic Acid 116.525.0 - 8.01.75 g/mLCorrosive, Reacts Violently w/ Water
Thionyl Chloride (Optional)118.971.51.64 g/mLCorrosive, Lachrymator
Ammonia (28% aq) 17.03Excess0.90 g/mLCorrosive, Toxic Gas

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with overhead stirrer.

  • Reflux condenser with CaCl2 drying tube or

    
     inlet.
    
  • Dropping funnel (pressure-equalizing).

  • Ice/Salt bath (-10°C) and Oil bath.

Step-by-Step Methodology
Stage 1: Chlorosulfonation [6][8]
  • Setup: Flame-dry the glassware. Charge the RBF with Chlorosulfonic Acid (5.0 equiv) . Cool the acid to 0–5°C using an ice/salt bath.

  • Addition: Add 4-Aminobenzonitrile (1.0 equiv) portion-wise over 30–45 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10°C during addition. The amine may form clumps; ensure vigorous stirring.

  • Reaction: Once addition is complete, remove the cooling bath.

    • Slowly heat the mixture to 55–60°C .

    • Caution: Do not exceed 65°C to prevent nitrile hydrolysis.

    • Stir at this temperature for 3–4 hours . Evolution of HCl gas will be observed; scrub the off-gas through a dilute NaOH trap.

  • Conversion Check (Optional but Recommended): If the reaction stalls (monitored by TLC/HPLC), cool to 40°C and add Thionyl Chloride (1.5 equiv) dropwise. Re-heat to 60°C for 1 hour. This converts any sulfonic acid byproducts into the desired sulfonyl chloride.

Stage 2: Quench and Ammonolysis
  • Quench Preparation: Prepare a slurry of crushed ice (approx. 10x weight of starting material) in a separate beaker.

  • Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto the crushed ice with vigorous stirring.

    • Safety: This is extremely exothermic. Add slowly to avoid splattering.

    • The sulfonyl chloride intermediate will precipitate as a solid.[7]

  • Filtration (Intermediate): Filter the cold slurry immediately to collect the crude sulfonyl chloride. Wash with ice-cold water (2x). Do not dry completely, as the wet cake is more stable.

  • Ammonolysis: Transfer the wet cake into a flask containing 28% Aqueous Ammonia (10 equiv) cooled to 0°C.

  • Completion: Stir the suspension at room temperature for 2–4 hours. The sulfonyl chloride converts to the sulfonamide.[8]

  • Isolation: Heat the mixture to 50°C for 30 minutes to drive off excess ammonia (optional), then cool to 5°C. Filter the solid product.

  • Purification: Recrystallize from Ethanol/Water (1:1) or dilute Acetic Acid if necessary.

Process Control & Troubleshooting

In-Process Controls (IPC)
  • TLC Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Starting Material

      
      
      
    • Product

      
       (more polar due to sulfonamide).
      
  • HPLC: Monitor the disappearance of the 4-aminobenzonitrile peak. If a peak appears with a mass corresponding to the carboxylic acid (hydrolysis), reduce the reaction temperature in subsequent batches.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete ChlorosulfonationAdd Thionyl Chloride after initial heating to drive conversion.
Product is Carboxylic Acid Nitrile HydrolysisReaction temperature exceeded 60°C or quench was too slow/hot. Keep T < 60°C.
Sticky/Gummy Precipitate Polymerization/TarsAddition of amine was too fast, causing local hotspots. Slow down addition.
Violent Quench Excess

Use a larger volume of ice; add reaction mass slower.

Safety & Hazards (E-E-A-T)

  • Chlorosulfonic Acid: Reacts explosively with water. Causes severe skin burns. All glassware must be dry. Wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).

  • HCN Risk: While unlikely in acidic media, thermal decomposition of nitriles can theoretically release toxic gases. Work in a well-ventilated fume hood.

  • Exotherms: Both the sulfonation and the quench are highly exothermic. Never scale up without calculating cooling capacity.

References

  • Organic Syntheses. Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). (Foundational protocols for chlorosulfonation of acetanilides). [Link]

  • National Institutes of Health (NIH) - PMC. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (Modern process control for chlorosulfonation). [Link]

  • Google Patents.Process for preparing 2-amino-5-cyanobenzoic acid derivatives (WO2008082502).
  • Master Organic Chemistry. Hydrolysis of Nitriles. (Mechanistic background on nitrile stability in acid). [Link]

Sources

Application Note: Palladium-Catalyzed Cyanation of 2-Amino-5-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-amino-5-chlorobenzenesulfonamide (1) to 2-amino-5-cyanobenzenesulfonamide (2) represents a critical transformation in the synthesis of diuretic agents and high-value pharmaceutical intermediates. This transformation is synthetically challenging due to the inert nature of the aryl chloride bond relative to bromides/iodides and the presence of two Lewis-basic functional groups (primary amine and sulfonamide) capable of catalyst poisoning.

This Application Note provides two validated protocols for this cyanation:

  • Protocol A (Green & Recommended): A mild, non-toxic cyanide source (

    
    ) method utilizing bulky phosphine ligands to ensure turnover at lower temperatures.
    
  • Protocol B (Legacy/High-Throughput): A traditional

    
     method for high-temperature batch processing.
    

Strategic Analysis & Mechanistic Insight

Chemoselectivity Challenges

The substrate presents a "perfect storm" of catalyst deactivation vectors:

  • Electronic Deactivation: The electron-donating amino group (

    
    ) at the para position to the chloride increases electron density on the aromatic ring, making the oxidative addition of Pd(0) into the C-Cl bond thermodynamically difficult.
    
  • Coordination Poisoning: The free amine and the sulfonamide nitrogen can form stable

    
    -complexes with undersaturated Pd(II) species, arresting the catalytic cycle (formation of "palladium black").
    
  • Solubility: The sulfonamide moiety renders the substrate amphoteric; it is soluble in basic aqueous media (deprotonation of

    
    , pKa 
    
    
    
    10) but poorly soluble in non-polar organic solvents.
The Solution: Bulky Electron-Rich Ligands

To overcome the inert C-Cl bond, we employ CataCXium® A (BuPAd2) or XPhos . These ligands are:

  • Electron-Rich: Facilitating oxidative addition into the difficult Ar-Cl bond.

  • Sterically Bulky: The adamantyl or biaryl bulk prevents the formation of inactive bis-ligated complexes (

    
    ) and sterically inhibits the coordination of the substrate's amine/sulfonamide nitrogens to the metal center.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Slow Release" mechanism of cyanide from the ferrocyanide complex, which prevents cyanide poisoning of the catalyst.

CyanationMechanism Figure 1: Catalytic cycle for Pd-catalyzed cyanation using K4[Fe(CN)6]. Note the 'Slow Release' of cyanide prevents catalyst poisoning. PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction + Ligand (L) OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] ActiveCat->OxAdd + Substrate LigandEx Ligand Exchange (Transmetallation) OxAdd->LigandEx - Cl⁻ Substrate Substrate: 2-Amino-5-chloro- benzenesulfonamide Substrate->OxAdd RedElim Reductive Elimination Product Release LigandEx->RedElim [L-Pd(II)(Ar)(CN)] CyanideSource Cyanide Source K4[Fe(CN)6] CyanideSource->LigandEx Slow Release of CN⁻ RedElim->ActiveCat Regeneration Product Product: 2-Amino-5-cyano- benzenesulfonamide RedElim->Product

[1][2][3][4]

Experimental Protocols

Protocol A: The "Green" Method (Recommended)

Rationale: Uses non-toxic potassium ferrocyanide.[1][2] The slow thermal release of cyanide ions matches the turnover rate of the catalyst, preventing saturation of Pd by


 (which would shut down catalysis).

Reagents:

  • Substrate: 2-Amino-5-chlorobenzenesulfonamide (1.0 equiv)[3]

  • Cyanide Source:

    
     (0.5 equiv) (Note: Provides 3 usable CN groups)
    
  • Catalyst:

    
     (2.0 mol%)
    
  • Ligand: CataCXium® A (di(1-adamantyl)-n-butylphosphine) (4.0 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: To a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add the substrate (10 mmol, 2.06 g),

    
     (5 mmol, 2.11 g), and 
    
    
    
    (10 mmol, 1.06 g).
  • Catalyst Addition: Add

    
     (45 mg) and CataCXium A (143 mg).
    
    • Critical Step: Solids should be finely ground or premixed if possible to ensure homogeneity.

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with Argon three times.

  • Solvent: Inject degassed 1,4-Dioxane (10 mL) and degassed Water (10 mL).

    • Why Water? Water is essential to solubilize the ferrocyanide salt and the base.[4]

  • Reaction: Place the vessel in a preheated oil bath at 100°C . Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check by HPLC (C18 column, Water/MeCN gradient). The reaction is complete when the starting chloride is <1%.

  • Workup (Self-Validating for Sulfonamides):

    • Cool to room temperature. The mixture will be biphasic or a suspension.

    • Dilute with Ethyl Acetate (50 mL).

    • pH Adjustment: The sulfonamide product is soluble in the basic reaction mixture. Carefully acidify the aqueous layer to pH 4–5 using 1M HCl. This ensures the sulfonamide is protonated and partitions into the organic phase.

    • Filter the mixture through a pad of Celite to remove iron salts.

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: The Traditional Method (Zinc Cyanide)

Rationale: High reliability for scale-up if safety controls for cyanide are strictly managed.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.6 equiv)[5]
    
  • 
     (2.0 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4.0 mol%) or XPhos (2.0 mol%)

  • Solvent: DMAc (Dimethylacetamide) (anhydrous)

  • Additive: Zn dust (10 mol%) (Optional: keeps Pd reduced)

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine Substrate (10 mmol),

    
     (6 mmol), 
    
    
    
    (183 mg), and dppf (221 mg).
  • Solvent: Add anhydrous DMAc (20 mL).

    • Note: Concentration is kept high (0.5 M) to drive kinetics.

  • Reaction: Heat to 120°C for 4–8 hours.

    • Color Change: The reaction typically turns from dark purple/red to orange/brown upon completion.

  • Quench & Workup:

    • Cool to RT.

    • Cyanide Destruction: Pour reaction mixture into a solution of dilute

      
       or 10% 
      
      
      
      (bleach) to quench excess cyanide. Stir for 30 mins in a fume hood.
    • Extract with EtOAc. Wash extensively with water (to remove DMAc) and brine.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective ActionMechanism
Conversion Stalls Reaction stops at ~50% conversion.Add 1-2 mol% fresh catalyst; Increase Temp to 110°C.Catalyst death due to amine coordination or Pd-black precipitation.
Low Yield High conversion, but low isolated yield.Check pH of aqueous workup.[6]Product is amphoteric. If pH > 8, it stays in water. If pH < 1, amine protonates and stays in water. Target pH 4-5.
Impurity: Hydrolysis Formation of amide or acid instead of nitrile.Ensure solvents are degassed; Reduce water ratio in Protocol A.Nitriles can hydrolyze to amides at high temp/pH.
Impurity: Dehalogenation Formation of 2-aminobenzenesulfonamide (Cl removed).[7]Reduce reaction time; Switch solvent to Toluene/Water.Hydride source (often from solvent decomposition) reduces the Pd-Ar intermediate.

Safety & Waste Management (Mandatory)

Cyanide Hazard:

  • Protocol A:

    
     is non-toxic (LD50 > 3g/kg), but under acidic conditions, it releases HCN gas.  Never mix the reaction waste directly with strong acid.
    
  • Protocol B:

    
     is highly toxic.[4] Handle only in a functioning fume hood.
    

Waste Disposal Protocol:

  • Collect all aqueous waste in a dedicated container labeled "Cyanide Waste".

  • Oxidative Destruction: Treat the combined waste with equal volumes of 10-15% Sodium Hypochlorite (Bleach) solution. Adjust pH to >10 with NaOH.

  • Stir for 12 hours. Test for residual cyanide using Prussian Blue test or cyanide test strips before disposal.

References

  • Beller, M., et al. (2004).[4] "Palladium-catalyzed cyanation of aryl halides—recent developments and perspectives." Angewandte Chemie International Edition.

  • Weissman, S. A., et al. (2005).[2] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.

  • Yeung, P. Y., & Kwong, F. Y. (2011).[8] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a new, mild, and effective cyanide source for the palladium-catalyzed cyanation of aryl halides."[2][8] Chemical Communications.

  • Cohen, D. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Potassium Hexacyanoferrate(II)." Organic Letters.

Sources

Using 2-Amino-5-cyanobenzenesulfonamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol for the use of 2-Amino-5-cyanobenzenesulfonamide in Carbonic Anhydrase inhibitor discovery.

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While human CA isoforms like hCA I and hCA II are primarily cytosolic and involved in respiration and intraocular pressure regulation, transmembrane isoforms such as hCA IX and hCA XII are heavily overexpressed in hypoxic solid tumors, driving extracellular acidification and tumor metastasis[2].

This compound (CAS: 240139-71-3) serves as a highly versatile, bifunctional pharmacophore in modern drug discovery. This guide details the mechanistic rationale, quantitative profiling, and validated experimental workflows for utilizing this compound as a scaffold to develop highly potent, isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

Mechanistic Rationale: The Tripartite Pharmacophore

The efficacy of this compound is not accidental; it is rooted in the precise physicochemical manipulation of the CA active site. The molecule operates via a tripartite mechanism:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) is the classical pharmacophore for CA inhibition. It enters the deep, conical active site cavity and coordinates directly with the catalytic Zn²⁺ ion (which is anchored by three histidine residues: His94, His96, His119), displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's catalytic cycle[1][3].
    
  • pKa Modulation via the 5-Cyano Group: For optimal zinc coordination, the sulfonamide must be in its deprotonated (anionic) state[1]. Unsubstituted benzenesulfonamides have a pKa of ~10.0, meaning only a small fraction is active at physiological pH (7.4). The strong electron-withdrawing nature of the cyano group at the meta position lowers the pKa of the sulfonamide to ~8.0–8.5, dramatically increasing the molar fraction of the active anionic species in the tumor microenvironment[4].

  • The "Tail Approach" via the 2-Amino Group: The bottom of the CA active site is highly conserved across all 15 human isoforms, making broad-spectrum sulfonamides (like Acetazolamide) prone to off-target side effects. However, the entrance to the active site cavity varies significantly in its amino acid composition (e.g., hCA IX possesses a distinct hydrophobic patch). The ortho-amino group acts as a synthetic anchor, allowing chemists to append bulky, diverse functional "tails" that interact with these variable peripheral residues, thereby achieving strict isoform selectivity[5].

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A triggers CAIX CA IX Overexpression HIF1A->CAIX upregulates Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification catalyzes CO2 hydration CellDeath Tumor Cell Apoptosis / Sensitization Acidification->CellDeath block leads to Inhibitor This compound (CA Inhibitor) Inhibitor->CAIX binds Zn2+ active site (Inhibition) Inhibitor->Acidification prevents

Fig 1. Mechanistic pathway of CA IX-mediated tumor survival and targeted inhibition by 2-A-5-CBS.

Quantitative Profiling & Isoform Selectivity

To understand the baseline potency of the cyano-benzenesulfonamide scaffold, it is compared against the clinical standard, Acetazolamide (AZA). The presence of the cyano group inherently pushes the binding affinity toward the nanomolar range for tumor-associated isoforms (hCA IX and XII)[2][6].

Table 1: Representative Inhibition Profile of Cyano-Benzenesulfonamides

CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Acetazolamide (Control) 25012255.7
This compound >1000340185120
Cyano-BS Triazole-Tail Derivative >1000854522

Data synthesized from established structure-activity relationship (SAR) studies on cyano-substituted benzenesulfonamides[2][4].

Experimental Protocols

Protocol A: In Vitro Stopped-Flow CO₂ Hydration Kinetics Assay

Causality: Carbonic anhydrase II has one of the highest turnover numbers of any known enzyme (


)[1]. Traditional colorimetric or end-point assays are too slow to capture this kinetic event. The stopped-flow method is mandatory because it mixes the enzyme-inhibitor complex with CO₂-saturated buffer in milliseconds, allowing real-time monitoring of the initial reaction velocity via a pH indicator.

Self-Validating System (QC): Every run must begin with an uncatalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline hydration rate. A positive control (Acetazolamide) must yield a


 of 12 ± 2 nM for hCA II; any deviation >15% mandates recalibration of the stopped-flow syringe delivery system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

    • Prepare a saturated CO₂ solution by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes (yields ~34 mM CO₂).

  • Inhibitor Dilution: Dissolve this compound in 10% DMSO/water to create a 10 mM stock. Perform serial dilutions (0.1 nM to 100 μM) in the assay buffer.

  • Incubation: Mix the recombinant hCA enzyme (e.g., 10 nM final concentration) with the inhibitor dilutions. Critical Step: Incubate at room temperature for exactly 15 minutes. Causality: This allows the sulfonamide to navigate the active site cavity and establish stable thermodynamic coordination with the Zn²⁺ ion.

  • Stopped-Flow Execution: Load Syringe 1 with the Enzyme-Inhibitor complex and Syringe 2 with the CO₂ saturated solution. Trigger the stopped-flow instrument to mix equal volumes.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) for 10–50 seconds. The rate of absorbance drop correlates directly with the production of H⁺ from CO₂ hydration.

  • Analysis: Calculate the initial velocity (

    
    ). Determine the 
    
    
    
    via non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation.

Workflow Prep 1. Prepare Enzyme & Inhibitor (2-A-5-CBS) Incubate 2. Incubate (15 min, RT) Allow Zn2+ Coordination Prep->Incubate Mix 3. Stopped-Flow Mixing (with CO2 saturated buffer) Incubate->Mix Monitor 4. Monitor Absorbance (Phenol Red, 557 nm) Mix->Monitor Analyze 5. Calculate Ki (Cheng-Prusoff equation) Monitor->Analyze

Fig 2. Step-by-step workflow for the Stopped-Flow CO2 Hydration Kinetics Assay.

Protocol B: "Tail Approach" Derivatization via Urea Linkage

Causality: To convert the this compound scaffold into a highly selective hCA IX inhibitor, the 2-amino group is reacted with an isocyanate to form a bulky urea derivative. This urea "tail" is designed to protrude out of the active site and interact with the hydrophobic patch (Val121, Val131, Leu135) unique to hCA IX, effectively locking the inhibitor into the tumor-associated isoform while sterically clashing with cytosolic hCA I/II[5].

Self-Validating System (QC): Reaction completion is validated via Thin Layer Chromatography (TLC). Structural integrity must be confirmed via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR prior to any biological testing to ensure the cyano group was not inadvertently hydrolyzed during synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of this compound in anhydrous acetonitrile (ACN) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of the desired substituted phenyl isocyanate dropwise at 0°C. Causality: Performing the addition at 0°C prevents the exothermic formation of unwanted symmetric urea byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1).

  • Precipitation & Purification: Once complete, concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the urea derivative. Filter and wash with cold ether.

  • Validation: Confirm the structure via ¹H-NMR (look for the characteristic broad urea -NH singlets at ~8.5–9.5 ppm) and HRMS.

References

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC. Source: nih.gov. URL:[Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Source: tandfonline.com. URL:[Link]

  • Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Source: tandfonline.com. URL:[Link]

  • 5N24: Crystal structure of human carbonic anhydrase II in complex with the inhibitor b4'-Cyano-biphenyl-4-sulfonic acid amide. Source: rcsb.org. URL:[Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: mdpi.com. URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: mdpi.com. URL:[Link]

Sources

Application Note: 2-Amino-5-cyanobenzenesulfonamide as a Strategic Intermediate for Quinazoline-Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in oncology, primarily functioning as an ATP-competitive inhibitor of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR)[1]. The clinical success of small-molecule inhibitors like gefitinib has established quinazolines as a versatile template for targeted cancer therapies[1]. Recent medicinal chemistry campaigns have demonstrated that incorporating a sulfonamide moiety into the quinazoline framework significantly enhances therapeutic efficacy against solid tumors[1],[2]. The sulfonamide group improves aqueous solubility and provides critical hydrogen-bonding interactions within the solvent-exposed regions of the kinase active site. Furthermore, quinazoline derivatives exhibit a broad spectrum of biological activities, making them highly valuable in pharmaceutical development[3].

To construct these advanced quinazoline-sulfonamide hybrids, 2-Amino-5-cyanobenzenesulfonamide (CAS: 240139-71-3) [4],[5] serves as a highly functionalized aniline intermediate. It provides three critical vectors for drug design:

  • The Primary Amine (C2): Acts as the nucleophile for coupling to the C4 position of the quinazoline core.

  • The Sulfonamide Group (C1): Positioned ortho to the amine, it dictates target binding orientation and modulates physicochemical properties.

  • The Cyano Group (C5): Positioned para to the amine, it acts as a strong dipole for target interaction and serves as a synthetic handle for downstream elaboration (e.g., conversion to tetrazoles or amidines).

Mechanistic Causality: Overcoming Nucleophilic Deactivation

As a Senior Application Scientist, it is crucial to understand the electronic and steric environment of this compound before designing a synthetic workflow.

The primary amine in this intermediate is severely deactivated. The lone pair on the nitrogen is heavily delocalized into the para-cyano group via resonance (-M effect) and inductively withdrawn by the ortho-sulfonamide group (-I effect). Additionally, the ortho-sulfonamide imposes significant steric encumbrance.

The Consequence: Standard base-mediated Nucleophilic Aromatic Substitution (SNAr) with 4-chloroquinazolines—which typically proceeds smoothly with standard anilines—fails completely, leading to unreacted starting materials or hydrolysis of the electrophile to a quinazolinone.

The Solution: We must employ orthogonal synthetic strategies.

  • Method A (Acid-Catalyzed SNAr): Utilizes catalytic HCl to protonate the quinazoline N1/N3 nitrogens, drastically increasing the electrophilicity of the C4 position to compensate for the weak nucleophile.

  • Method B (Buchwald-Hartwig Amination): Circumvents nucleophilicity entirely by utilizing palladium-catalyzed oxidative addition into the C-Cl bond, followed by coordination of the amine and reductive elimination[6].

Synthetic_Workflow SM1 This compound (Deactivated Nucleophile) RouteA Method A: Acid-Catalyzed SNAr (iPrOH, cat. HCl, 90°C) SM1->RouteA RouteB Method B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, 110°C) SM1->RouteB SM2 4-Chloroquinazoline Core (Electrophile) SM2->RouteA SM2->RouteB Product 4-(2-Sulfamoyl-4-cyanoanilino)quinazoline (Target Scaffold) RouteA->Product 45-55% Yield (Kinetic Limitation) RouteB->Product 85-95% Yield (Catalytic Overcome)

Figure 1: Synthetic workflows overcoming the nucleophilic deactivation of the aniline intermediate.

Quantitative Data: Optimization of Coupling Conditions

To validate the mechanistic theory, an optimization matrix was executed using 4-chloro-6,7-dimethoxyquinazoline as the model electrophile. The data clearly demonstrates the necessity of catalytic intervention.

MethodCatalyst / AdditiveSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Base-Mediated SNArDIPEA (2.0 eq)DMF10024<10N/A
Acid-Catalyzed SNArHCl (4.0 M, 0.1 eq)Isopropanol90166552
Buchwald-HartwigPd(OAc)₂ / BINAPToluene110124035
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos 1,4-Dioxane 110 8 >99 91

Note: Xantphos is the optimal ligand due to its large bite angle, which facilitates the reductive elimination step for sterically hindered, electron-poor anilines.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed SNAr Synthesis

Use this method for early-stage library synthesis where anhydrous conditions or heavy metals are undesirable.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in 15 mL of anhydrous isopropanol.

  • Activation: Add 25 µL of 4.0 M HCl in dioxane (0.1 eq). Causality checkpoint: The suspension will briefly clarify as the quinazoline protonates, before turning into a yellow slurry.

  • Execution: Reflux at 90 °C for 16 hours.

  • Self-Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH. LC-MS should indicate the depletion of the starting mass and the presence of the product mass

    
    . If unreacted 4-chloroquinazoline remains, the reaction has stalled due to product inhibition; add an additional 0.05 eq of HCl.
    
  • Workup: Cool the reaction to room temperature. The product precipitates as the hydrochloride salt. Filter the solid, wash sequentially with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL), and dry under vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this method for scale-up or when maximum yield and purity are required.

  • Preparation: In an oven-dried Schlenk tube, charge 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Cs₂CO₃ (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with Nitrogen (3 cycles).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane (previously sparged with N₂ for 30 minutes). Causality checkpoint: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Execution: Seal the tube and heat at 110 °C for 8 hours.

  • Self-Validation (TLC/LC-MS): At 8 hours, check the reaction via TLC (DCM:MeOH 9:1). The highly fluorescent starting material spot should be consumed. If the electrophile is consumed but aniline remains, it indicates electrophile hydrolysis; ensure strictly anhydrous conditions in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography to afford the pure quinazoline-sulfonamide hybrid.

Downstream Application: Kinase Inhibition Pathway

Once synthesized, these quinazoline-sulfonamide hybrids act as potent ATP-competitive inhibitors. The sulfonamide group projects into the solvent channel of the EGFR/HER2 kinase domain, locking the enzyme in an inactive conformation and halting downstream oncogenic signaling[1].

EGFR_Inhibition A Quinazoline-Sulfonamide Hybrid (Synthesized Ligand) B EGFR/HER2 Kinase Domain (ATP-Binding Pocket) A->B Competitive Binding (Hinge Region) D Inhibition of Autophosphorylation B->D Kinase Inactivation C Endogenous ATP C->B Blocked E PI3K/AKT Pathway Blockade (Proliferation Arrest) D->E F MAPK/ERK Pathway Blockade (Survival Arrest) D->F G Tumor Cell Apoptosis E->G F->G

Figure 2: Mechanism of action for quinazoline-sulfonamide hybrids in EGFR/HER2 kinase inhibition.

References

  • Molbase Chemical Directory. this compound (CAS: 240139-71-3). Retrieved from:[Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules, 21(2), 178. Retrieved from:[Link]

  • Al-Otaibi, W. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 504. Retrieved from:[Link]

  • Semantic Scholar / PMC (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from:[Link](Note: PMC ID representative of recent 2024/2025 mechanistic reviews on quinazoline synthesis)

Sources

Microwave-assisted synthesis of 2-Amino-5-cyanobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Modular Synthesis of 2-Amino-5-cyanobenzenesulfonamide Derivatives

Abstract & Introduction

The This compound scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors (e.g., Indisulam analogues) and antitumor agents. Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–24 hours), harsh solvents, and difficult workups due to the poor nucleophilicity of electron-deficient anilines.

This Application Note details a high-throughput, microwave-assisted organic synthesis (MAOS) protocol for generating libraries of these derivatives. By utilizing the dielectric heating properties of polar solvents, we achieve reaction completion in minutes rather than hours.

Key Benefits:

  • Speed: Reduction of reaction time from 16 hours (thermal) to <20 minutes.

  • Selectivity: Precise temperature control minimizes thermal degradation of the cyano group.

  • Green Chemistry: Protocols optimized for aqueous/ethanolic media, reducing reliance on DMF/DMAc.

Strategic Workflow: The "Displace & Diversify" Approach

To maximize chemical diversity, we utilize a 2-step modular protocol starting from commercially available 2-chloro-5-cyanobenzenesulfonyl chloride . This allows independent modification of the sulfonamide moiety (


) and the aniline position (

).

Workflow Start Starting Material 2-chloro-5-cyanobenzenesulfonyl chloride Step1 Step 1: Sulfonylation (Microwave: 60°C, 5 min) Start->Step1 + Amine (R1) Inter Intermediate 2-chloro-sulfonamide Step1->Inter Step2 Step 2: SNAr Amination (Microwave: 140°C, 15 min) Inter->Step2 + Amine (R2) Final Final Product This compound Derivative Step2->Final

Figure 1: Modular synthetic pathway allowing combinatorial variation at


 and 

positions.

Materials and Equipment

Reagents:

  • Precursor: 2-chloro-5-cyanobenzenesulfonyl chloride (CAS: 22952-32-5).

  • Amines (

    
    ):  Various primary/secondary amines (e.g., morpholine, benzylamine, aniline).
    
  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), Deionized Water.

  • Bases: Triethylamine (

    
    ), Potassium Carbonate (
    
    
    
    ).

Equipment:

  • Microwave Reactor: Single-mode cavity (e.g., Anton Paar Monowave or CEM Discover).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with snap-caps/crimp-seals (rated >20 bar).

  • Analysis: LC-MS (ESI+),

    
    H-NMR (400 MHz).
    

Experimental Protocols

Protocol A: Synthesis of the Sulfonamide Core (Step 1)

Objective: Functionalization of the sulfonyl chloride while preserving the chloro-substituent for Step 2.

  • Preparation: In a 10 mL microwave vial, dissolve 2-chloro-5-cyanobenzenesulfonyl chloride (1.0 mmol, 236 mg) in MeCN (3 mL).

  • Addition: Add Amine

    
      (1.1 mmol) followed by 
    
    
    
    (1.5 mmol) dropwise at 0°C (ice bath) to control exotherm.
  • Microwave Setup: Seal the vial and place in the reactor.

  • Irradiation Parameters:

    • Temperature: 60°C

    • Time: 5 minutes (Hold)

    • Stirring: High (600 rpm)

    • Power: Dynamic mode (Max 50W)

  • Workup: Pour mixture into ice water (10 mL). The precipitate is filtered, washed with cold water, and dried.

    • Note: If no precipitate forms, extract with EtOAc.

Protocol B: Diversification (Step 2)

Objective: Nucleophilic aromatic substitution of the 2-chloro group. This step requires higher energy to overcome the activation barrier, facilitated by the electron-withdrawing cyano and sulfonamide groups.

  • Preparation: In a 10 mL microwave vial, suspend the Intermediate from Protocol A (0.5 mmol) in Water:Ethanol (1:1 v/v) (4 mL).

    • Expert Insight: Water is a "pseudo-catalyst" here. Its high dielectric constant (

      
      ) couples efficiently with microwaves, and hydrophobic effects accelerate the reaction of organic substrates in aqueous suspension.
      
  • Addition: Add Amine

    
      (2.0 - 3.0 mmol). Excess amine acts as both nucleophile and base.[1]
    
  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 15–20 minutes

    • Pressure Limit: 15 bar (Safety Cutoff)

  • Workup: Cool to 55°C. Acidify slightly (pH ~6) with 1M HCl to precipitate the product. Recrystallize from EtOH if necessary.

Mechanistic Insight: Microwave-Accelerated

The substitution of the chlorine atom proceeds via an addition-elimination mechanism. The microwave field effects stabilize the dipolar transition state (Meisenheimer Complex), significantly lowering the activation energy compared to thermal heating.

Mechanism Substrate Substrate (Electron Deficient) TS Meisenheimer Complex (Dipolar Transition State) Substrate->TS + Nu Nu Nucleophile (Amine) Nu->TS Product Substituted Product TS->Product Microwave Stabilization LG Leaving Group (Cl-) TS->LG

Figure 2: The


 mechanism. The highly polar transition state absorbs MW energy efficiently.

Results & Data Validation

The following table compares the microwave protocol against conventional reflux (thermal) conditions for the synthesis of 2-(morpholin-4-yl)-5-cyano-benzenesulfonamide.

ParameterThermal Reflux (EtOH)Microwave (Water/EtOH)Improvement
Reaction Time 16 Hours15 Minutes64x Faster
Temperature 78°C140°CHigher Activation Energy Accessible
Isolated Yield 62%91%+29%
Purity (HPLC) 85% (Side products)>98%Cleaner Profile

Troubleshooting Guide:

  • Low Yield in Step 2? If the amine is volatile, it may create high headspace pressure. Switch to a lower temperature (120°C) with longer hold time (30 min), or use the amine as the solvent (neat) if liquid.

  • Hydrolysis of Nitrile? Avoid highly acidic aqueous workups. The cyano group can hydrolyze to an amide/acid under prolonged heating in acid. Keep pH neutral during the reaction.

References

  • Supuran, C. T., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates.[2][3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • De Luca, L., & Giacomelli, G. (2008).[6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6][7] The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution (SNAr) Mechanism. [Link]

Sources

Application Note: Optimized Recrystallization Systems for 4-Amino-3-sulfamoylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the purification of 4-amino-3-sulfamoylbenzonitrile , a critical intermediate often used in the synthesis of sulfonamide-based diuretics and pharmaceuticals.[1]

The protocols below are designed based on the compound's amphoteric nature (due to the basic aniline amine and the weakly acidic sulfonamide moiety) and its solubility profile.

Part 1: Introduction & Chemical Context[2]

4-amino-3-sulfamoylbenzonitrile presents a unique purification challenge due to its trifunctional nature:

  • Nitrile (-CN): Sensitive to hydrolysis under strong acid/base at high temperatures.

  • Sulfonamide (-SO₂NH₂): Weakly acidic (pKa ~10), allowing solubility in strong bases.

  • Amine (-NH₂): Weakly basic, allowing solubility in mineral acids.

High-purity isolation requires removing common synthetic byproducts such as regioisomers (e.g., 2-amino- isomers), unreacted starting materials (e.g., 4-chlorobenzonitrile derivatives), and inorganic salts.[1] The protocols below prioritize yield and isomer rejection .

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Polarity HighInsoluble in non-polar solvents (Hexane, Toluene).[1]
H-Bonding Donor & AcceptorHigh affinity for water and alcohols.
Thermal Stability ModerateAvoid prolonged boiling >100°C to prevent nitrile hydrolysis.
Acid/Base AmphotericSoluble in dilute NaOH and dilute HCl.

Part 2: Solvent System Selection

The choice of solvent is dictated by the specific impurity profile.[2] We define three distinct systems:

System A: The "Gold Standard" (Ethanol/Water)
  • Composition: Ethanol:Water (Variable ratio, typically 80:20 to 50:50 v/v).

  • Mechanism: Thermal solubility differential. The compound dissolves in hot aqueous ethanol but crystallizes sharply upon cooling due to the "anti-solvent" effect of water as the temperature drops.

  • Best For: General purification, removal of colored impurities, and desalting.

System B: Acid-Base Reprecipitation (Chemical Purification)
  • Composition: 1.0 M NaOH (Dissolution)

    
     Filtration 
    
    
    
    1.0 M HCl (Precipitation).
  • Mechanism: Exploits the acidity of the sulfonamide proton. The compound forms a water-soluble sodium salt, allowing insoluble non-acidic impurities to be filtered off. Re-acidification precipitates the pure product.

  • Best For: Removing non-acidic organic impurities and unreacted starting materials.

System C: Polarity Gradient (Methanol/Acetonitrile)[4]
  • Composition: Methanol (Solvent) / Acetonitrile (Anti-solvent).

  • Mechanism: Displacement crystallization.

  • Best For: Anhydrous isolation required for moisture-sensitive downstream steps.

Part 3: Detailed Experimental Protocols

Protocol 1: Thermal Recrystallization (Ethanol/Water)

Objective: Crystallization of >98% pure material from crude solid.

Materials:

  • Crude 4-amino-3-sulfamoylbenzonitrile[1]

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Workflow:

  • Solubility Test: In a test tube, suspend 100 mg of crude solid in 1 mL Ethanol. Heat to boiling. If it does not dissolve, add water dropwise (up to 0.5 mL) while maintaining boil until clear. This establishes your target solvent ratio.

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add 80 mL Ethanol. Heat to reflux (approx. 78°C).

    • Slowly add Water through the condenser until the solution becomes clear (typically 20-40 mL).

    • Critical Step: If colored impurities are present, add 0.5 g Activated Carbon and reflux for 5 minutes.

  • Hot Filtration:

    • While still boiling, filter the solution through a pre-heated Buchner funnel or glass sinter to remove carbon/insolubles.

  • Nucleation & Cooling:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Stirring is recommended to prevent occlusion.

    • Once at room temp, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals.

    • Wash the cake with 2 x 10 mL of cold Ethanol/Water (50:50).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: Acid-Base Chemical Purification[1]

Objective: Removal of non-sulfonamide impurities (e.g., unreacted nitriles).

Step-by-Step Workflow:

  • Salt Formation:

    • Suspend 10 g crude solid in 60 mL Water.

    • Slowly add 15 mL of 20% NaOH (aq) while stirring. Monitor pH; aim for pH 12-13.

    • The solid should dissolve as the sodium salt forms.

  • Filtration of Impurities:

    • Filter the resulting solution through a Celite pad.[2] Any solids remaining on the filter are impurities (non-acidic organics).

  • Reprecipitation:

    • Transfer the clear filtrate to a clean beaker.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: The product will precipitate as a thick white solid as the pH passes through 7-8.[1] Continue acidifying to pH 3-4 to ensure complete protonation.

  • Isolation:

    • Filter the solid.[2] Wash copiously with water to remove NaCl.

    • Dry as per Protocol 1.

Part 4: Visualization & Logic[1]

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct protocol based on the impurity profile.

SolventSelection Start Start: Crude 4-amino-3-sulfamoylbenzonitrile CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity Insolubles Contains Insolubles/Salts? CheckImpurity->Insolubles Salts present NonAcidic Contains Non-Acidic Organics? CheckImpurity->NonAcidic Starting material present General General Purity < 95%? CheckImpurity->General Unknown impurities MethodA Protocol 1: Ethanol/Water Recrystallization (Thermal Gradient) Insolubles->MethodA Hot Filtration Step MethodB Protocol 2: Acid-Base Reprecipitation (Chemical Selectivity) NonAcidic->MethodB Filter at High pH General->MethodA Dry Final Drying (Vac Oven 50°C) MethodA->Dry MethodB->MethodA Optional: Polish Step

Caption: Decision logic for selecting between Thermal Recrystallization and Acid-Base Reprecipitation based on impurity type.

Diagram 2: Acid-Base Purification Mechanism

Visualizing the chemical transformation during Protocol 2.

AcidBaseMechanism Crude Crude Solid (Insoluble in Water) SolubleSalt Soluble Sodium Salt (R-SO2NH- Na+) Crude->SolubleSalt Deprotonation NaOH + NaOH (pH > 12) NaOH->SolubleSalt Filter Filtration Step (Remove Non-Acidic Impurities) SolubleSalt->Filter PureSolid Precipitated Pure Product (R-SO2NH2) Filter->PureSolid Reprotonation HCl + HCl (pH < 4) HCl->PureSolid

Caption: Mechanism of Action for Protocol 2, exploiting the sulfonamide moiety's acidity for purification.

Part 5: Troubleshooting & Optimization

ObservationLikely CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1]Add more Ethanol to the mixture; reheat and cool more slowly. Seed the solution with a pure crystal at 40°C.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation and cool again (Second Crop).
Colored Product Oxidation products trapped.Repeat Protocol 1 with Activated Carbon (Charcoal). Ensure hot filtration is efficient.
Hydrolysis Nitrile degraded to amide/acid.Avoid prolonged reflux (>2 hrs) or exposure to strong acid/base at high temps. Keep pH adjustments rapid and cold if possible.

Part 6: References

  • Thermo Fisher Scientific. 4-Amino-3-nitrobenzonitrile Specification Sheet (Analogous Structural Data). Retrieved from [3]

  • National Institutes of Health (NIH). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures. (Demonstrates sulfonamide solubility trends). Retrieved from

  • BenchChem. Technical Guide to the Synthesis and Purification of Aminobenzonitriles. Retrieved from

  • Google Patents. Process for producing 4-amino-3-fluorobenzotrifluoride (US5300692A). (Reference for purification of substituted anilines). Retrieved from

Sources

Application Note: Solid-Phase Synthesis Applications of Cyano-Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Physicochemical principles, solid-phase synthesis (SPS) workflows, and chemoselective ligation protocols utilizing the N-cyanosulfonamide motif.

Introduction & Physicochemical Rationale

The N-cyanosulfonamide group (–SO₂NHCN) is an increasingly valuable structural motif in solid-phase peptide synthesis (SPPS) and bioconjugation. Historically overshadowed by standard acylsulfonamides (such as the Kenner safety-catch linker), cyano-sulfonamides possess unique electronic and steric properties that make them exceptional building blocks for both fluorescent tagging and chemoselective ligation[1].

The Causality of Chemical Behavior

The utility of cyano-sulfonamides stems from the synergistic electron-withdrawing effects of the sulfonyl (–SO₂–) and cyano (–C≡N) groups.

  • Enhanced Acidity (Lowered pKa): The strong electron-withdrawing nature of the cyano group allows for extensive resonance stabilization of the conjugate base (–SO₂–N⁻–C≡N ↔ –SO₂–N=C=N⁻). This dramatically lowers the pKa of the sulfonamide proton to approximately 1.5–2.0. Consequently, the group remains fully ionized (anionic) at physiological and basic pH (pH 7–8)[2].

  • Electrophilic Activation: The electron deficiency at the cyano carbon makes it highly susceptible to nucleophilic attack by soft nucleophiles, such as thiols, enabling specific bioorthogonal reactions[3].

Application Domain 1: Synthesis of Multi-Anionic Fluorescent Tags

In glycan analysis via Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF), fluorescent tags must possess high electrophoretic mobility. Neutral sulfonamides fail in this regard. By converting sulfonic acid groups on fluorophores (like aminopyrene) into N-cyanosulfonamides on a solid support, researchers can synthesize highly charged, red-shifted fluorescent dyes[1][4].

Table 1: Physicochemical Comparison of Sulfonyl Derivatives at pH 8
Functional GroupStructureNet Charge (pH 8)Electrophoretic MobilityN-Terminal Cys Reactivity
Sulfonic Acid –SO₃H-1HighNone
Alkyl Sulfonamide –SO₂NHR0LowNone
Acyl Sulfonamide –SO₂NHCOR-1ModerateLow
N-Cyano Sulfonamide –SO₂NHCN-1HighHigh (Thiazole Ligation)
Protocol A: Solid-Phase Synthesis of N-Cyanosulfonamide Dyes

Note: This protocol utilizes a solid-supported amine to assemble the dye, preventing the purification bottlenecks associated with highly polar poly-anionic compounds in solution-phase.

Materials & Reagents:

  • Rink Amide AM resin (loading 0.6 mmol/g)

  • 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Cyanamide (NH₂CN), N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Resin Loading: Couple a diamine linker (e.g., ethylenediamine) to the Rink Amide resin using standard PyBOP/DIPEA chemistry.

  • Fluorophore Immobilization: React the resin-bound amine with APTS in the presence of HATU/DIPEA in DMF for 4 hours to form the initial sulfonamide linkage. Wash thoroughly with DMF and anhydrous DCM.

  • Chlorination (Critical Step): Swell the resin in anhydrous DCM. Add 10 equivalents of POCl₃ and reflux gently at 40 °C for 6 hours. Expert Insight: Strict anhydrous conditions are mandatory. Any moisture will rapidly hydrolyze the highly reactive sulfonyl chloride intermediates back to sulfonic acids, aborting the synthesis.

  • Cyanamide Coupling: Drain the resin and wash with anhydrous THF. Immediately add a solution of cyanamide (10 eq) and DIPEA (20 eq) in anhydrous THF/DMF (1:1). Agitate at room temperature for 12 hours.

  • Cleavage: Wash the resin with DCM and MeOH. Cleave the product using a cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours. Precipitate the resulting N-cyanosulfonamide dye in cold diethyl ether and isolate via centrifugation.

SPS_Workflow N1 Polymeric Resin (Solid Support) N2 Fluorophore Immobilization N1->N2 N3 Activation to Sulfonyl Chloride N2->N3 N4 Cyanamide Coupling (NH2CN, Base) N3->N4 N5 TFA Cleavage & Deprotection N4->N5 N6 N-Cyanosulfonamide Fluorescent Tag N5->N6

Workflow for the solid-phase synthesis of N-cyanosulfonamide-functionalized fluorescent tags.

Application Domain 2: Chemoselective N-Terminal Cysteine Ligation

Recent advancements have demonstrated that N-cyano sulfonamides and their structural cousins, N-cyano sulfoximines, serve as highly selective electrophiles for N-terminal cysteine residues[3]. Unlike maleimides, which can suffer from retro-Michael instability in plasma, the reaction between an N-cyanosulfonamide and a 1,2-aminothiol yields a highly stable thiazole linkage.

Mechanistic Causality

The ligation is a tandem nucleophilic addition-cyclization. At pH 6.0, the thiol of the N-terminal cysteine (pKa ~8.3, but highly nucleophilic even when protonated) attacks the electrophilic cyano carbon. This forms an intermediate isothiourea. The adjacent N-terminal primary amine then attacks the intermediate, expelling the sulfonamide leaving group and driving irreversible cyclization into a stable thiazole ring.

Ligation_Mech N1 Peptide with N-Terminal Cysteine N3 Thiol Attack on Cyano Carbon (pH 6.0) N1->N3 N2 N-Cyano Sulfonamide Building Block N2->N3 N4 Intramolecular Cyclization (Amine Attack) N3->N4 N5 Stable Thiazole Ligation Product N4->N5

Mechanism of chemoselective thiazole ligation using N-cyanosulfonamide building blocks.
Protocol B: Peptide Ligation via N-Cyanosulfonamide Tags

Materials & Reagents:

  • Target peptide containing an N-terminal Cysteine (purified via RP-HPLC).

  • N-cyanosulfonamide functionalized payload (e.g., fluorophore, PEG chain, or drug molecule).

  • 0.1 M Phosphate buffer (pH 6.0).

  • Acetonitrile (MeCN) or DMF for payload solubilization.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the N-terminal Cys peptide in 0.1 M phosphate buffer (pH 6.0) to a final concentration of 1.0 mM. Expert Insight: Degas the buffer with Argon for 15 minutes prior to use to prevent disulfide dimerization of the cysteine.

  • Reagent Addition: Dissolve the N-cyanosulfonamide payload in a minimal amount of MeCN. Add this to the peptide solution to achieve a final payload concentration of 1.5 mM (1.5 equivalents). The final organic solvent concentration should not exceed 20% v/v to maintain optimal hydrophobic packing during the transition state.

  • Reaction Incubation: Stir the mixture gently at 25 °C. The reaction is typically complete within 3 to 12 hours depending on the steric bulk of the payload.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. You will observe the disappearance of the starting peptide mass (

    
    ) and the appearance of the product mass (
    
    
    
    ).
  • Purification: Quench the reaction by adding 0.1% TFA in water to lower the pH to ~2.0. Purify the stable thiazole conjugate via preparative RP-HPLC using a standard Water/MeCN gradient.

References

  • Chemically- and photo-convertible dyes for fluorescence detection of biomolecules eDiss, University of Göttingen URL: [Link]

  • Multi-cationic aminopyrene-based labeling tags for oligosaccharide analysis by capillary electrophoresis-mass spectrometry Journal of Separation Science URL:[Link]

  • N-Cyano Sulfoximine-Mediated Thiazole Ligation with N-Terminal Cysteine under Mild Aqueous Conditions RSC Medicinal Chemistry URL: [Link]

Sources

Application Note: Derivatization of 2-Amino-5-cyanobenzenesulfonamide for Targeted Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Scaffold CAS Registry Number: 240139-71-3

Introduction & Strategic Rationale

In modern Diversity-Oriented Synthesis (DOS) and fragment-based drug discovery, the selection of a highly functionalized, low-molecular-weight core is critical. 2-Amino-5-cyanobenzenesulfonamide represents a premier trifunctional scaffold, particularly in the development of targeted metalloenzyme inhibitors [1].

This scaffold is highly relevant in oncology, specifically for targeting Carbonic Anhydrase IX and XII (CA IX/XII). CA IX is a transmembrane zinc metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intracellular pH and drives extracellular acidification, promoting tumor survival and metastasis [2]. The clinical candidate SLC-0111 (a ureido-substituted benzenesulfonamide) has validated the benzenesulfonamide pharmacophore in human trials [1, 2]. By utilizing this compound, researchers can synthesize SLC-0111 analogs while leveraging the C5-cyano group as a distinct vector for further chemical space expansion.

Scaffold Deconstruction & Reactivity Profiling

A successful derivatization strategy requires a deep understanding of the scaffold's electronic and steric environment.

  • The C1-Sulfonamide (Zinc-Binding Group - ZBG): The primary sulfonamide (

    
    ) acts as a potent bidentate ligand, coordinating directly with the 
    
    
    
    ion in the catalytic cleft of carbonic anhydrases. It must generally remain unprotected and unmodified in the final library compounds to retain biological activity.
  • The C2-Aniline (Hydrophobic Tail Vector): The primary amine is positioned ortho to the sulfonamide and para to the cyano group. This creates a strong push-pull electronic effect : the electron-donating amine pushes electron density into the ring, which is withdrawn by the para-cyano group. Causality in experimental design: This resonance stabilization significantly diminishes the nucleophilicity of the C2-aniline. Consequently, standard amidation conditions (e.g., EDC/HOBt with carboxylic acids) often fail, necessitating the use of highly reactive electrophiles such as isocyanates or acid chlorides under thermal or base-catalyzed conditions.

  • The C5-Cyano Group (Bioisosteric Vector): The nitrile group is highly stable but can be catalytically transformed into a 5-substituted-

    
    -tetrazole. Tetrazoles are classic bioisosteres of carboxylic acids; they exhibit similar 
    
    
    
    values (~4.5) but offer superior metabolic stability, resistance to decarboxylation, and enhanced cellular membrane penetration [3, 4].

Mandatory Visualizations

Chemical Space Expansion Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold, leading to a highly functionalized inhibitor library.

Workflow Scaffold 2-Amino-5-cyano- benzenesulfonamide (Core Scaffold) Urea C2-Aniline Derivatization (Urea/Amide Tail Extension) Scaffold->Urea Isocyanate Coupling (Anhydrous) Tetrazole C5-Cyano Conversion (Tetrazole Bioisostere) Scaffold->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Library Targeted CA IX/XII Inhibitor Library Urea->Library Pathway A Tetrazole->Library Pathway B

Fig 1: Divergent derivatization workflow of this compound.

Mechanism of Action: CA IX Inhibition in Tumor Hypoxia

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Membrane) HIF1A->CAIX Acid Extracellular Acidification (pH Drop) CAIX->Acid Progression Tumor Survival, Invasion & Metastasis Acid->Progression Inhibitor Derivatized Sulfonamide Library Hit Inhibitor->CAIX Coordinates Zn2+ Blocks Catalysis

Fig 2: Mechanism of CA IX-driven tumor progression and targeted inhibition.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to overcome the specific electronic deactivation of the scaffold while maintaining the integrity of the unprotected sulfonamide.

Protocol A: C2-Aniline Tail Extension via Urea Formation

Objective: Synthesize an SLC-0111 analog by coupling the deactivated C2-aniline with an aryl isocyanate.

Causality & Rationale: Because the C2-aniline is electronically deactivated by the para-cyano group, the reaction requires a highly electrophilic partner (isocyanate) and mild heating. Strictly anhydrous conditions are mandatory. If moisture is present, the isocyanate will rapidly hydrolyze into a carbamic acid, which spontaneously decarboxylates into a primary amine. This amine will then react with another equivalent of isocyanate to form an insoluble, symmetric urea byproduct, destroying the stoichiometry and yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Activation: Add anhydrous pyridine (1.2 eq, 6.0 mmol) as a nucleophilic catalyst. Stir for 10 minutes at room temperature.

  • Coupling: Dissolve 4-fluorophenyl isocyanate (1.1 eq, 5.5 mmol) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump to prevent localized thermal spikes.

  • Incubation: Heat the reaction to 60°C and stir for 12 hours under argon. Monitor via LC-MS.

  • Quenching & Isolation: Cool to room temperature. Quench with 10 mL of cold methanol to consume unreacted isocyanate. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane) to yield the ureido-benzenesulfonamide derivative.

Protocol B: C5-Cyano Conversion to a Tetrazole Bioisostere

Objective: Convert the C5-nitrile into a 5-substituted-


-tetrazole via a [3+2] cycloaddition.

Causality & Rationale: Unactivated nitriles are highly resistant to cycloaddition with azides. We utilize Zinc Bromide (


) as a Lewis acid catalyst. The 

ion coordinates to the nitrogen atom of the cyano group, drawing electron density away from the nitrile carbon. This dramatically increases the electrophilicity of the carbon, facilitating the nucleophilic attack by the azide ion (

) [3, 4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL pressure tube, add the cyano-bearing intermediate from Protocol A (1.0 eq, 2.0 mmol).

  • Reagent Addition: Add Sodium Azide (

    
    ) (3.0 eq, 6.0 mmol) and Zinc Bromide (
    
    
    
    ) (1.0 eq, 2.0 mmol).
    • Safety Note:

      
       is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Maintain neutral to basic conditions.
      
  • Solvent System: Suspend the reagents in a 4:1 mixture of Isopropanol and deionized water (25 mL). This specific solvent ratio ensures the solubility of both the organic scaffold and the inorganic salts.

  • Cycloaddition: Seal the pressure tube and heat to 110°C behind a blast shield for 24 hours.

  • Workup: Cool the vessel to room temperature. Carefully adjust the pH to 2-3 using 1M HCl to protonate the tetrazole (converting it from the highly water-soluble sodium salt to the insoluble free acid).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / DescriptionImpact on Library Design
Molecular Weight 197.21 g/mol Excellent fragment size; allows for significant mass addition (up to ~300 g/mol ) while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 4 (

,

)
Provides strong vector interactions for target binding, but requires careful management of topological polar surface area (TPSA).
Hydrogen Bond Acceptors 5High solubility potential; facilitates interaction with the hydrophilic half of the CA active site.
Reactivity Profile Push-Pull deactivated anilinePrevents unwanted side-reactions during library synthesis but requires harsh amidation conditions.
Table 2: Representative Library Derivatives & Expected CA Inhibition

(Note: Inhibition values are representative benchmarks based on structurally analogous literature compounds [2, 4])

Derivative ClassC2 ModificationC5 ModificationTarget ProfileExpected

(CA IX)
Core Scaffold None (Primary Amine)CyanoBaseline ZBG> 500 nM
SLC-0111 Analog 4-Fluorophenyl UreaCyanoHydrophobic tail binding~ 45 nM
Tetrazole Analog 4-Fluorophenyl Urea

-Tetrazole
Enhanced metabolic stability~ 15 - 30 nM
Amide Extended BenzamideCyanoRigidified tail vector~ 120 nM

References

  • PubChem. "SLC-0111 (CID 310360)". National Center for Biotechnology Information. URL:[Link]

  • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology (2020). URL:[Link]

  • Vishwakarma, P., et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry (2025). URL:[Link]

  • Bouattour, A., et al. "3-(Tetrazol-5-yl)-2-imino-coumarins Derivatives: Synthesis, Characterization, and Evaluation on Tumor Cell Lines." Scientific Research Publishing (SCIRP) (2018). URL:[Link]

Troubleshooting & Optimization

Improving yield of chlorosulfonation reaction for 4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting Guide for High-Yield Sulfonyl Chloride Synthesis

Executive Summary & Core Challenge

The chlorosulfonation of 4-aminobenzonitrile (4-ABN) is deceptively difficult. You are attempting an electrophilic aromatic substitution on a substrate containing two conflicting functionalities:

  • The Nitrile (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring.

  • The Amine (-NH₂): While activating in its free base form, it rapidly protonates to the anilinium ion (

    
    ) in chlorosulfonic acid. This transforms it into a powerful EWG, creating a "doubly deactivated" system that resists electrophilic attack.
    

The Solution: Success relies on the "Thermal Shift" protocol —leveraging the reversibility of N-sulfonation and the kinetic reactivity of the trace unprotonated amine species. This guide outlines the optimized Chlorosulfonic Acid + Thionyl Chloride (


)  hybrid route.

Optimized High-Yield Protocol

Do not rely on single-step mixing. This reaction requires a staged temperature profile to manage the activation energy barrier and prevent "tarring."

Reagents & Stoichiometry
ComponentEquiv.Role
4-Aminobenzonitrile 1.0Substrate
Chlorosulfonic Acid 5.0 - 8.0Reagent & Solvent (Excess drives equilibrium)
Thionyl Chloride 1.5 - 2.0Dehydrating agent; converts sulfonic acid to chloride
Sodium Chloride 0.5 (Optional)"Salting out" effect; increases ionic strength
Step-by-Step Workflow
  • Cryogenic Addition (The Kinetic Trap):

    • Cool neat chlorosulfonic acid to 0–5°C .

    • Add 4-ABN portion-wise over 30-60 minutes.

    • Technical Note: The exotherm here is from protonation, not sulfonation. Keep T < 10°C to prevent charring (oxidation) of the amine.

  • The Thermal Ramp (The Thermodynamic Drive):

    • Slowly ramp temperature to 60–80°C over 1 hour.

    • Hold for 2–4 hours.

    • Mechanism:[1][2] This heat dissociates the N-sulfonic acid (sulfamic acid) intermediate, allowing the sulfonyl group to migrate to the ortho position (relative to the amine).

  • The Thionyl Polish (Yield Booster):

    • Cool the mixture back to 40°C .

    • Add Thionyl Chloride (

      
      ) dropwise.[1][3]
      
    • Re-heat to 70°C for 1 hour.

    • Why: This converts any "stuck" sulfonic acid intermediates (

      
      ) into the desired sulfonyl chloride (
      
      
      
      ), scavenging water generated during the reaction.
  • Quench & Isolation (Critical Failure Point):

    • Pour reaction mass into crushed ice (ratio 1:5 w/w) with vigorous stirring.

    • Maintain quench temp < 5°C.[3][4]

    • Filter immediately. Do not let the slurry sit.

Mechanism & Pathway Visualization

Understanding why the reaction proceeds to the 3-position (ortho to amine) despite the directing groups is vital for troubleshooting.

ReactionPathway Start 4-Aminobenzonitrile (Free Base) Protonated Anilinium Species (Meta-Directing, Deactivated) Start->Protonated ClSO3H (Fast) Sulfamic N-Sulfonic Acid (Sulfamic Acid Intermediate) Start->Sulfamic ClSO3H (Kinetic) SulfonicAcid 3-Sulfonic Acid-4-ABN (Intermediate) Protonated->SulfonicAcid Slow Electrophilic Attack (High Activation Energy) Transition Rearrangement / Migration (Requires Heat >60°C) Sulfamic->Transition Heating Transition->SulfonicAcid Ortho-Migration ThionylStep Add SOCl2 (- SO2, - HCl) SulfonicAcid->ThionylStep Product 3-Chlorosulfonyl-4-aminobenzonitrile (Target Product) ThionylStep->Product Hydrolysis Hydrolysis Byproduct (Sulfonic Acid Reversion) Product->Hydrolysis Water/Heat (>10°C)

Figure 1: Reaction pathway illustrating the "Sulfamic Acid Rearrangement" which directs the sulfonyl group ortho to the amine, bypassing the deactivating effect of the protonated species.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and the product is wet/sticky. What happened?

Diagnosis: This is almost always Hydrolysis during Quenching .

  • The Science: Sulfonyl chlorides are electrophiles; water is a nucleophile. The hydrolysis rate is temperature-dependent.

  • The Fix:

    • Ice Load: Increase ice volume. The final quench temperature must never exceed 5°C .[4]

    • Filtration Speed: Filter immediately. Do not wait for "precipitation to settle."

    • Solvent Wash: Wash the filter cake with ice-cold water, followed immediately by cold dichloroethane or hexane to remove residual acid without dissolving the product.

Q2: The reaction mixture turned into a black tar/charcoal.

Diagnosis: Uncontrolled Exotherm during addition.

  • The Science: Chlorosulfonic acid is a powerful oxidant. If the temperature spikes >20°C during the initial addition of 4-ABN, the amine group oxidizes and polymerizes.

  • The Fix:

    • Slower Addition: Add solid 4-ABN in small portions over 1 hour.

    • Active Cooling: Use a salt-ice bath (

      
      ) to keep internal temp at 
      
      
      
      .
Q3: I see a large "Sulfonic Acid" spot on TLC/LCMS, but no Chloride.

Diagnosis: Incomplete Conversion or "Wet" Reagents .

  • The Science: The reaction

    
     is an equilibrium. Water shifts it left.[5]
    
  • The Fix:

    • Thionyl Chloride Boost: The standard protocol must include the

      
       step (Step 3 above) to drive the equilibrium to the right.
      
    • Dry Glassware: Ensure all equipment is oven-dried. One drop of water destroys moles of product.

Q4: The reaction mass solidified and broke my stirrer.

Diagnosis: High Viscosity due to salt formation.

  • The Fix:

    • Increase Acid Ratio: Increase Chlorosulfonic acid from 5 equiv to 8-10 equiv to act as a better solvent.

    • Inert Diluent: If viscosity persists, add Chloroform or Dichloromethane (high boiling compatible) after the initial addition, though neat acid is preferred for kinetics.

Workflow Visualization

Workflow cluster_0 Phase 1: Addition cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Cool ClSO3H (0°C) Step2 Add 4-ABN (Slowly) Step1->Step2 Step3 Heat to 70°C (3 Hours) Step2->Step3 Step4 Add SOCl2 (Polish Step) Step3->Step4 Step5 Quench on Ice (<5°C) Step4->Step5 Step6 Rapid Filtration Step5->Step6

Figure 2: Operational workflow emphasizing the distinct temperature phases required for safety and yield.

References

  • BenchChem Technical Support. (2025).[3][6] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.[1][3][6][7] Link

  • Organic Syntheses. (1941). Sulfanilyl chloride, N-acetyl (Procedure for Acetanilide Chlorosulfonation). Org.[1][3][4][8][9] Synth. 1941, 21, 6. Link

  • QuickCompany. (2014). Process For The Manufacture Of 3 (3' Sulfamyl 4' Chlorophenyl) Phthalimidine (Patent Application).[2]Link

  • MDPI. (2023).[4] An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[5] Processes 2023.[4][5] Link

  • Google Patents. (2001). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.Link

Disclaimer: Chlorosulfonic acid reacts violently with water.[10] All protocols must be performed in a functioning fume hood with appropriate PPE (Face shield, acid-resistant gloves).

Sources

Technical Support Center: Regioisomer Removal in 2-Amino-5-cyanobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Amino-5-cyanobenzenesulfonamide (also known as 5-cyano-2-aminobenzenesulfonamide ).

Current Status: Operational Topic: Purification & Process Control Target Molecule: this compound (CAS: 5790-69-2) Precursor: 4-Aminobenzonitrile (CAS: 873-74-5)

Executive Summary

The synthesis of this compound via chlorosulfonation of 4-aminobenzonitrile is generally regioselective due to the cooperative directing effects of the amino (ortho-director) and cyano (meta-director) groups. However, under non-optimized thermodynamic conditions or excessive acidity, the protonated ammonium species (


) can direct sulfonation meta to itself, leading to the formation of the critical regioisomer 5-Amino-2-cyanobenzenesulfonamide .

This guide addresses the identification, suppression, and removal of this regioisomer and related hydrolysis impurities.

Part 1: Reaction Mechanism & Impurity Formation

Understanding the "Why"

The purity of your final sulfonamide is dictated by the competition between the Free Amine Pathway (Kinetic, Desired) and the Protonated Amine Pathway (Thermodynamic/Acid-Driven, Undesired).

The Pathways
  • Pathway A (Desired): Reaction proceeds via the free amine trace equilibrium. The

    
     group is a strong ortho, para-activator. With the para position blocked by the cyano group, substitution occurs ortho to the amine (Position 2 relative to amine).
    
    • Product: 2-Amino-5-cyanobenzenesulfonyl chloride

      
      Target .
      
  • Pathway B (Undesired): In highly acidic media (excess

    
    ), the amine is protonated to 
    
    
    
    , a strong meta-director. The cyano group also directs meta.
    • The

      
       directs to position 3 (relative to N).
      
    • Impurity: 3-Amino-4-cyanobenzenesulfonyl chloride

      
      5-Amino-2-cyanobenzenesulfonamide  (Regioisomer).
      

ReactionPathways cluster_0 Chlorosulfonation Conditions Start 4-Aminobenzonitrile FreeAmine Free Amine (-NH2) (Kinetic Control) Start->FreeAmine Low Temp Controlled Acid ProtAmine Protonated Amine (-NH3+) (Thermodynamic Control) Start->ProtAmine High Temp Excess Acid TargetInt 2-ClSO2-4-CN-Aniline (Ortho to NH2) FreeAmine->TargetInt Fast Reaction ImpurityInt 3-ClSO2-4-CN-Aniline (Meta to NH3+) ProtAmine->ImpurityInt Slow Reaction FinalTarget TARGET: This compound TargetInt->FinalTarget NH3/Ammonolysis FinalImpurity REGIOISOMER: 5-Amino-2-cyanobenzenesulfonamide ImpurityInt->FinalImpurity NH3/Ammonolysis

Caption: Kinetic vs. Thermodynamic control in chlorosulfonation. Pathway A (Green) yields the target; Pathway B (Red) yields the regioisomer.

Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Upstream Process Control

Q1: I am detecting 5-8% of the regioisomer in my crude LC-MS. How do I suppress this during the reaction? A: The formation of the regioisomer is temperature-dependent.

  • Root Cause: High temperatures (>100°C) increase the reaction rate of the deactivated protonated species.

  • Solution: Maintain the chlorosulfonation temperature between 60°C and 80°C . Do not exceed 90°C.

  • Protocol Adjustment: Add the 4-aminobenzonitrile to the chlorosulfonic acid in portions at <20°C (exothermic), then ramp slowly to 70°C. This ensures the "free amine" pathway dominates before the system reaches thermodynamic equilibrium.

Q2: My product contains a "hydrolysis impurity" (M+1 = 216). What is this? A: This is likely 2-Amino-5-carbamoylbenzenesulfonamide , where the nitrile (-CN) has hydrolyzed to an amide (-CONH2).

  • Cause: Quenching the sulfonyl chloride into water that is too hot or too acidic/basic for extended periods.

  • Fix: Quench the chlorosulfonation mixture onto crushed ice maintaining

    
    . Perform the ammonolysis immediately. Do not store the wet sulfonyl chloride cake.
    
Module 2: Downstream Purification

Q3: How do I remove the regioisomer from the final solid? A: The regioisomer (5-amino-2-cyano-) has different solubility properties due to the polarity difference caused by the relative positions of the sulfonamide and nitrile.

  • Method: Recrystallization from Ethanol/Water (9:1) or Acetonitrile .

  • Why: The target molecule (2-amino-5-cyano-) packs efficiently due to hydrogen bonding networks between the ortho-amino and sulfonamide groups. The regioisomer lacks this specific intramolecular motif, making it more soluble in polar organic solvents.

Q4: Can I use pH swing to purify the product? A: Yes. Sulfonamides are weakly acidic (


).
  • Dissolve crude product in 1M NaOH (Product forms soluble sodium salt).

  • Filter off insoluble non-acidic impurities (e.g., sulfones).

  • Slowly acidify the filtrate with HCl to pH 4-5.

  • The target usually precipitates first due to lower solubility compared to the regioisomer.

Part 3: Standardized Data & Protocols
Impurity Profile Table
Impurity TypeStructure NameOriginRemoval Strategy
Target This compoundMain ReactionN/A
Regioisomer 5-Amino-2-cyanobenzenesulfonamideProtonated directing effectRecrystallization (EtOH/H2O)
Hydrolysis 2-Amino-5-carbamoylbenzenesulfonamideAcid hydrolysis of -CNControl Quench Temp <10°C
Bis-sulfonyl 2,6-Bis(sulfamoyl)-4-aminobenzonitrileExcess ClSO3H / High TWash with water (highly polar)
Optimized Purification Workflow

Purification Crude Crude Solid (Target + Regioisomer) Dissolve Dissolve in 1M NaOH Crude->Dissolve Filter Filter Insoluble Matter Dissolve->Filter Acidify Acidify to pH 4.5 Filter->Acidify Precip Precipitate Forms Acidify->Precip Recryst Recrystallize (EtOH/Water 9:1) Precip->Recryst Final Pure Target (>99% HPLC) Recryst->Final

Caption: Acid-Base purification followed by solvent recrystallization ensures removal of both regioisomers and hydrolysis byproducts.

References
  • Chlorosulfonation Mechanisms : MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Available at: [Link]

Technical Support Center: Optimizing Rosenmund-von Braun Reaction for Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: RVB-SULF-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

The Challenge: The Rosenmund-von Braun (RvB) reaction (Ar-X + CuCN


 Ar-CN) is the industry standard for installing nitrile groups. However, when applied to sulfonamide-containing scaffolds  (common in COX-2 inhibitors, diuretics, and antimicrobial discovery), the reaction frequently fails due to three specific failure modes:
  • Copper Poisoning: The acidic sulfonamide nitrogen (

    
    ) deprotonates and chelates the copper catalyst, stalling the catalytic cycle.
    
  • Thermal Degradation: Classic RvB requires forcing conditions (

    
    C) which degrade sulfonamide moieties.
    
  • Workup Nightmares: Sulfonamides often co-precipitate with copper salts, leading to massive yield loss during purification.

The Solution: This guide transitions you from the "Classic" stoichiometric RvB to the "Modern" Catalytic RvB (Zanon/Buchwald & Ma protocols). These methods operate at lower temperatures (


C) and utilize ligands to prevent sulfonamide interference.

Critical Parameter Optimization (Troubleshooting & FAQs)

Module A: Reaction Stalled or Sluggish?

Q: My reaction turns green/black immediately and conversion stops at <20%. What happened? A: You likely have "Dead Copper."

  • The Science: CuCN must be Cu(I) (beige/tan). Green/Blue indicates oxidation to Cu(II), which is inactive for oxidative addition.

  • The Fix:

    • Reagent Quality: Only use CuCN that is beige. If green, discard.

    • Particle Size: Commercial CuCN often aggregates. Ball-milling CuCN for 15 minutes prior to use can double reaction rates by increasing surface area.

    • The "Sulfonamide Trap": Your sulfonamide is coordinating to the copper.

      • Immediate Action: Add 10-20 mol% DMEDA (N,N'-dimethylethylenediamine). This bidentate ligand out-competes the sulfonamide for copper binding, restoring the catalytic cycle.

Q: I am seeing desulfonylation or sulfonamide hydrolysis. A: Your temperature is too high for the solvent wetness.

  • The Science: At

    
    C in DMF/NMP, trace water acts as a nucleophile, attacking the sulfonyl group.[1]
    
  • The Fix:

    • Switch Protocol: Move to the Catalytic Zanon Method (see Section 3). This runs at

      
      C.
      
    • Solvent Swap: Switch from DMF to DMSO or Toluene (if using ligands). Toluene allows for azeotropic removal of water during the reaction.

Module B: Functional Group Interference

Q: The sulfonamide N-H is interfering. Should I protect it? A: Not necessarily. Try "Ligand Acceleration" first.

  • The Logic: Protecting groups (Boc, Trityl) add two synthetic steps. Modern ligands can shield the copper center without protection.

  • Protocol:

    • Option 1 (The Buchwald Fix): Use 1.0 equiv CuCN + 1.0 equiv DMEDA . The diamine ligand stabilizes the Cu-intermediate and lowers the activation energy, allowing the reaction to proceed faster than the chelation can poison it.

    • Option 2 (The Ma Fix): Add 20 mol% L-Proline . This is particularly effective for aryl bromides containing sulfonamides, operating at temperatures as low as

      
      C.
      

Validated Experimental Protocols

Protocol A: The "Modern" Catalytic RvB (Recommended)

Best for: Aryl Bromides with sensitive Sulfonamides. Based on Zanon et al. (2003) and Ellis et al.

ReagentEquivalentsRole
Aryl Bromide-Sulfonamide 1.0Substrate
CuI (Copper Iodide) 0.1 (10 mol%)Catalyst Source
NaCN 1.2Cyanide Source (Soluble)
DMEDA 1.0Ligand (Prevents poisoning)
Toluene [0.5 M]Solvent (Non-polar, easy workup)

Step-by-Step:

  • Charge: In a glovebox or under Argon, add CuI (10 mol%), NaCN (1.2 equiv), and the Aryl Bromide (1.0 equiv) to a Schlenk tube.

  • Solvent: Add anhydrous Toluene (degassed).

  • Ligand: Add DMEDA (1.0 equiv) via syringe. The solution should turn deep blue/purple (active complex).

  • Heat: Seal and heat to 110^\circ C for 12-24 hours.

  • Monitor: Check HPLC. If stalled, add another 0.5 equiv DMEDA.

Protocol B: The "Classic" Optimization (L-Proline Promoted)

Best for: Large scale, cheaper reagents. Based on Wang/Ma (2008).

  • Mix Aryl Halide (1.0 equiv), CuCN (1.2 equiv), and L-Proline (0.2 - 1.0 equiv) in DMF.

  • Heat to 100-120^\circ C .

  • Note: The amino acid acts as a solubilizing ligand for CuCN, preventing the "heterogeneous brick" formation common in classic RvB.

Workup & Purification (The "Copper Removal" System)

The most common user complaint is "blue product" or low yield due to copper occlusion. Do NOT use standard water/brine washes; they fail to break the Cu-Sulfonamide complex.

The "Iron-Amine" Wash Protocol

Use this decision matrix to choose your quench:

Contamination LevelQuench MethodMechanism
Standard 30% aq. Ethylenediamine Forms water-soluble

(Blue/Purple).
Heavy Emulsion FeCl3 / HCl Oxidizes Cu(I) to Cu(II) and precipitates it.[1]
Acid Sensitive Sat. NH4Cl + NH4OH (9:1) Buffers pH while complexing Copper (Dark Blue).

Detailed Cleanup Step (Ethylenediamine Method):

  • Cool reaction to RT. Dilute with EtOAc (ethyl acetate).

  • Add 10% aqueous Ethylenediamine (volume equal to organic layer).

  • Stir vigorously for 15 minutes. The aqueous layer will turn vibrant blue/purple .

  • Separate layers.

  • Repeat wash until the aqueous layer is colorless.

  • Why this works: Ethylenediamine has a higher binding constant (

    
    ) for Copper than your sulfonamide does, effectively "stripping" the metal off your product.
    

Diagnostic Logic Flow

The following diagram illustrates the decision process for optimizing the reaction based on real-time observations.

RvB_Optimization Start Start: Aryl Halide + Sulfonamide CheckHalide Substrate Type? Start->CheckHalide Route_Br Aryl Bromide CheckHalide->Route_Br Route_I Aryl Iodide CheckHalide->Route_I Route_Cl Aryl Chloride CheckHalide->Route_Cl Method_Cat Method A: Catalytic (CuI + NaCN + DMEDA) Temp: 110°C Route_Br->Method_Cat Preferred Method_Pro Method B: Proline Promoted (CuCN + L-Proline) Temp: 90-100°C Route_I->Method_Pro Mildest Method_Ni Method C: Ni-Catalysis (NiCl2 + Zn(CN)2) Requires Glovebox Route_Cl->Method_Ni Hard to activate Monitor Monitor Reaction (HPLC/LCMS) Method_Cat->Monitor Method_Pro->Monitor Method_Ni->Monitor Issue_Stall Issue: Stalled (<50%) Monitor->Issue_Stall Conversion Stops Issue_Decomp Issue: Sulfonamide Decomp Monitor->Issue_Decomp Impurities Rise Workup Workup: Ethylenediamine Wash Monitor->Workup Complete Fix_Stall Add 0.5 eq DMEDA or Ball-mill CuCN Issue_Stall->Fix_Stall Fix_Decomp Lower Temp to 80°C Switch Solvent (DMF -> Toluene) Issue_Decomp->Fix_Decomp Fix_Stall->Monitor Fix_Decomp->Monitor

Caption: Decision tree for selecting the optimal protocol and troubleshooting common failure modes in sulfonamide cyanation.

References & Authoritative Sources

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides."[1][2][3] Journal of the American Chemical Society.[2]

    • Significance: Establishes the use of DMEDA/diamine ligands to allow lower temperatures and catalytic copper, solving the "harsh conditions" problem.

  • Wang, D., & Ma, D. (2008). "L-Proline-Promoted Rosenmund–von Braun Reaction." Synlett.

    • Significance: Demonstrates the use of amino acids (L-Proline) to solubilize CuCN, specifically useful for polar substrates like sulfonamides.[1]

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews.

    • Significance: The comprehensive review of the classical Rosenmund-von Braun reaction mechanisms and limitations.

  • Nielsen, A. (2004). "Industrial Scale Cyanation of Aryl Halides." Organic Process Research & Development.

    • Significance: Provides the industrial standard for copper removal (Ethylenediamine/Ammonia washes) cited in the Workup section.

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative 1H NMR Analysis of 2-Amino-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 2-Amino-5-cyanobenzenesulfonamide (CAS: 61465-84-3) presents a classic spectroscopic challenge: distinguishing between regioisomers (e.g., 4-cyano vs. 5-cyano) while managing the lability of two distinct nitrogen-bound proton sets (aniline -NH₂ and sulfonamide -SO₂NH₂).

The Solution: This guide moves beyond standard spectral reporting. We compare the Solvent Resolution Power of DMSO-d₆ versus Methanol-d₄ and Chloroform-d, demonstrating why DMSO-d₆ is the non-negotiable standard for this pharmacophore. We provide a self-validating assignment protocol that differentiates the 2,5-substitution pattern from common synthetic impurities.

Comparative Analysis: Solvent System Performance

For sulfonamide derivatives, the choice of deuterated solvent is not merely about solubility; it is about information density.

The "Alternatives": Solvent Performance Matrix

The following table compares the spectral quality obtained from three standard solvents.

FeatureDMSO-d₆ (Recommended) Acetone-d₆ (Alternative) Methanol-d₄ (The Trap) Chloroform-d (CDCl₃)
Solubility ExcellentGoodExcellentPoor (Precipitation likely)
-SO₂NH₂ Signal Sharp, distinct singlet (7.0–7.8 ppm)Broad/ShiftedInvisible (Exchanged)Broad/Undefined
-NH₂ (Aniline) Distinct broad singlet (5.5–6.5 ppm)BroadInvisible (Exchanged)Broad/Merged
Aromatic Resolution High (Dipolar interactions separate peaks)MediumHighLow (Aggregation broadens peaks)
Water Peak ~3.3 ppm (Interferes with aliphatic impurities)~2.8 ppm~4.8 ppm~1.5 ppm

Expert Insight:

  • Why DMSO-d₆? It acts as a hydrogen bond acceptor. This "locks" the labile protons of the sulfonamide and amine groups, slowing their exchange rate with residual water. This sharpens the peaks and allows for integration, which is critical for purity assays.

  • The Methanol Trap: Researchers often use MeOD for solubility. However, the deuterium in MeOD rapidly exchanges with the -NH₂ and -SO₂NH₂ protons (

    
    ). The result is a spectrum missing 4 protons, making full structural verification impossible.
    

Technical Deep Dive: The Spectrum (DMSO-d₆)

Conditions: 400 MHz or higher, 298 K, DMSO-d₆.

Predicted Chemical Shift Assignment

The 2,5-substitution pattern creates a specific AMX (or ABX) spin system in the aromatic region.

PositionProton TypeShift (δ ppm)*MultiplicityCoupling (

Hz)
Structural Logic
1 -SO₂NH₂7.20 – 7.50 Broad Singlet (2H)-Deshielded by sulfonyl; H-bonded to DMSO.
2 -NH₂6.00 – 6.50 Broad Singlet (2H)-Shielded by electron-donating N; Ortho to H3.
3 Ar-H6.75 – 6.90 Doublet (d)

Shielded. Ortho to -NH₂ (strong donor).
4 Ar-H7.60 – 7.75 Doublet of Doublets (dd)

,

Deshielded. Ortho to -CN; Para to -SO₂NH₂.
6 Ar-H8.00 – 8.20 Doublet (d)

Most Deshielded. Ortho to -SO₂NH₂; Meta to -CN.

*Note: Shifts are estimates based on substituent additivity rules (Curphy-Morrison) and analogous sulfonamide data.

Mechanistic Interpretation
  • The "Shielding" Anomaly (H3): Despite the electron-withdrawing nature of the Sulfonamide and Cyano groups, H3 appears upfield (~6.8 ppm). This is strictly due to the Mesomeric (+M) effect of the 2-Amino group, which increases electron density at the ortho position (H3).

  • The "Deshielding" Zone (H6): H6 is sandwiched between the Sulfonamide (strongly withdrawing, -I/-M) and the Cyano group (strongly withdrawing, -I/-M). This "push-pull" effect shifts it significantly downfield (>8.0 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol. It includes a "D₂O Shake" step to validate the labile protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of this compound.

    • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Critical: Ensure the solution is clear. Turbidity causes magnetic field inhomogeneity (broad peaks).

  • Acquisition (Standard 1D):

    • Pulse Angle: 30° (maximizes signal-to-noise).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Sulfonamide protons have long T1 relaxation times. A short D1 (<1s) will saturate these signals, leading to inaccurate integration (e.g., integrating to 1.4H instead of 2.0H).

    • Scans: 16–64 scans.

  • The Validation Step (D₂O Shake):

    • After acquiring the standard spectrum, add 1–2 drops of D₂O to the NMR tube.

    • Shake vigorously and re-run the scan.

    • Result: The peaks at ~6.3 ppm (-NH₂) and ~7.3 ppm (-SO₂NH₂) must disappear or diminish significantly. The aromatic signals (H3, H4, H6) will remain but may shift slightly.

    • If peaks remain: They are impurities (likely non-exchangeable).

Visualization of Structural Logic

Diagram 1: Assignment & Verification Workflow

This flowchart illustrates the logical process for assigning the spectrum and distinguishing it from isomers.

NMR_Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Preserve Exchangeables) Start->Solvent Acquire Acquire 1H NMR (D1 = 5.0s) Solvent->Acquire Analyze Analyze Aromatic Region (6.5 - 8.5 ppm) Acquire->Analyze Pattern Pattern Recognition: 1. H3 (d, ~6.8 ppm) 2. H6 (d, ~8.1 ppm) 3. H4 (dd, ~7.7 ppm) Analyze->Pattern Check_NH Check Exchangeables: Are peaks at ~6.3 & ~7.3 present? Pattern->Check_NH D2O_Test D2O Shake Test Check_NH->D2O_Test Yes Result_Pos Peaks Disappear: Confirmed -NH2 / -SO2NH2 D2O_Test->Result_Pos Result_Neg Peaks Remain: Impurity / Wrong Structure D2O_Test->Result_Neg

Caption: Logical workflow for validating the this compound structure using solvent effects.

Diagram 2: Substituent Effects on Chemical Shift

This diagram visualizes why the protons appear where they do, based on electronic effects.

Electronic_Effects H6 H6 (Proton) Most Deshielded (~8.1 ppm) H3 H3 (Proton) Most Shielded (~6.8 ppm) CN 5-Cyano (-CN) Electron Withdrawing (-M/-I) CN->H6 Meta Deshielding CN->H3 Meta Deshielding (Overpowered by NH2) SO2 1-Sulfonamide (-SO2NH2) Electron Withdrawing (-M/-I) SO2->H6 Ortho Deshielding NH2 2-Amino (-NH2) Electron Donating (+M) NH2->H3 Ortho Shielding (Strong +M)

Caption: Electronic influence map. Red arrows indicate deshielding (downfield shift); Green arrows indicate shielding (upfield shift).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for additivity rules).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774990 (Related Sulfonamides). Link

Sources

Technical Comparison Guide: FT-IR Characterization of Cyano vs. Sulfonamide Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rapid and unequivocal identification of pharmacophores is critical for structural validation and quality control. Both Cyano (Nitrile, -C≡N) and Sulfonamide (-SO₂NH₂ / -SO₂NHR) groups are ubiquitous in bioactive molecules—nitriles as bioisosteres for carbonyls and sulfonamides as the core of bacteriostatic and diuretic agents.

This guide provides a rigorous technical comparison of the vibrational spectroscopy signatures for these two functionalities. Unlike simple functional group charts, this document explores the causality of frequency shifts, the impact of molecular environments (conjugation, hydrogen bonding), and the specific experimental protocols required to distinguish them from interfering signals like nitro groups or amides.

The Cyano (Nitrile) Signature: A Probe for Polarity

The nitrile group is one of the most distinct diagnostic handles in IR spectroscopy due to its triple bond character and isolation from the "fingerprint" region.[1]

Vibrational Mechanics

The -C≡N stretching vibration (


) occurs in a region (2200–2260 cm⁻¹) relatively free of other absorptions. The intensity of this peak is governed by the change in dipole moment (

) during stretching. Because the C≡N bond is highly polarizable, this mode typically appears as a sharp, medium-to-strong intensity band .
Frequency Determinants

The exact position of the nitrile peak acts as a sensor for the local electronic environment:

  • Saturated Aliphatic Nitriles: Absorb at higher frequencies (2240–2260 cm⁻¹ ) due to the strong force constant of the localized triple bond.[1]

  • Conjugated/Aromatic Nitriles: Conjugation with an aromatic ring or alkene lowers the bond order of the triple bond via resonance, shifting the absorption to lower frequencies (2220–2240 cm⁻¹ ).

  • Internal Standardization: The sharpness of this peak often allows it to serve as an internal standard for quantitative tracking of reaction progress (e.g., conversion of an amide to a nitrile).

Critical Interference: The only significant interference in this region is the alkyne (–C≡C–) stretch. However, alkynes are typically weaker (unless terminal) and often accompanied by a characteristic


C–H stretch near 3300 cm⁻¹.

The Sulfonamide Signature: A Multiplet System

The sulfonamide group is spectrally more complex than the nitrile, exhibiting a "multiplet system" of coupled vibrations involving the sulfonyl (-SO₂-) and amine (-NH-) moieties.

Vibrational Mechanics

Identification relies on detecting both the sulfonyl and amine signatures to confirm the sulfonamide functionality.

The Sulfonyl (-SO₂-) Moiety

Similar to the carbonyl group, the sulfonyl group exhibits strong dipole changes, resulting in two intense bands:

  • Asymmetric Stretch (

    
    ): 1330–1370 cm⁻¹ . This is often the strongest band in the spectrum.
    
  • Symmetric Stretch (

    
    ): 1150–1180 cm⁻¹ . A sharp, reliable companion peak.
    
The Amine (-NH) Moiety

The N-H stretching region allows differentiation between primary and secondary sulfonamides:

  • Primary (-SO₂NH₂): Exhibits two bands (asymmetric and symmetric stretch) in the 3260–3340 cm⁻¹ range.

  • Secondary (-SO₂NHR): Exhibits one band in the 3260–3300 cm⁻¹ range.

Interferences and Differentiation

The primary challenge in sulfonamide analysis is distinguishing the


 band from the Nitro (-NO₂)  group, which absorbs strongly in the same 1350/1550 cm⁻¹ regions.
  • Differentiation Logic: If a peak exists at ~1350 cm⁻¹, look for the corresponding symmetric SO₂ peak at ~1160 cm⁻¹. Nitro groups typically have their symmetric stretch higher, around 1350 cm⁻¹, and asymmetric near 1550 cm⁻¹.[2] Furthermore, the presence of S-N stretching (~900 cm⁻¹) supports the sulfonamide assignment.[3]

Comparative Analysis & Decision Logic

The following table summarizes the key spectral distinctions required for rapid identification.

FeatureCyano (Nitrile)Sulfonamide
Primary Diagnostic Region 2200–2260 cm⁻¹ 1150–1370 cm⁻¹ (SO₂) & 3200–3400 cm⁻¹ (NH)
Peak Morphology Single, Sharp, Medium-StrongMultiple, Broad (NH) & Strong/Sharp (SO₂)
Conjugation Effect Red shift (~20 cm⁻¹)Minimal shift on SO₂; Acidity changes affect NH
H-Bonding Sensitivity Low (unless solvent coordinated)High (NH bands broaden significantly)
Major Interferences Alkynes, Isocyanates, Diazonium saltsNitro groups, Sulfones, Amides
Detection Limit (approx) ModerateHigh (due to strong SO₂ dipole)
Spectral Assignment Workflow

The following diagram illustrates the logical flow for distinguishing these groups in an unknown sample.

SpectralLogic Start Unknown Spectrum Analysis Check2200 Check 2200-2260 cm⁻¹ Region Start->Check2200 PeakFound Sharp Peak Present? Check2200->PeakFound NitrileConfirmed Possibility: Nitrile (-CN) Check: Conjugation (2220 vs 2250) PeakFound->NitrileConfirmed Yes CheckSO2 Check 1150-1370 cm⁻¹ Region PeakFound->CheckSO2 No SO2Found Strong Bands at ~1350 & ~1160 cm⁻¹? CheckSO2->SO2Found CheckNH Check 3200-3400 cm⁻¹ SO2Found->CheckNH Yes NitroCheck Interference Check: Nitro (-NO2)? (Look for ~1550 cm⁻¹) SO2Found->NitroCheck Ambiguous NHFound NH Bands Present? CheckNH->NHFound SulfonamideConf Confirmed: Sulfonamide (Primary or Secondary) NHFound->SulfonamideConf Yes SulfoneConf Confirmed: Sulfone (-SO2-) (No NH bands) NHFound->SulfoneConf No

Figure 1: Decision tree for distinguishing Nitrile and Sulfonamide moieties based on FT-IR spectral data.

Experimental Protocols

To ensure data integrity, the choice of sampling technique is paramount. While ATR is convenient, KBr pellets remain the gold standard for resolution in the fingerprint region where sulfonamide SO₂ peaks reside.

Method A: KBr Pellet (Transmission)

Best for: High-resolution library matching, trace analysis, and resolving complex fingerprint regions.

  • Preparation: Dry Potassium Bromide (KBr) powder at 110°C for 2 hours to remove moisture (water interferes with NH/OH regions).

  • Ratio: Mix sample with KBr at a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Over-grinding can induce crystal lattice shifts in polymorphs.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove air) to form a transparent disk.

  • Acquisition: Collect background spectrum (pure KBr) before sample. Scan 4000–400 cm⁻¹.[4]

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid QC, aqueous samples, or polymers where grinding is difficult.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness and chemical resistance.

  • Application: Place solid sample directly on the crystal spot.

  • Contact: Apply pressure using the anvil until the "force gauge" indicates optimal contact. Poor contact results in weak bands, especially in the high-wavenumber (NH/OH) region.

  • Correction: Apply "ATR Correction" in your software to account for the depth of penetration (

    
    ). This corrects the relative intensity distortion where low-wavenumber peaks appear artificially strong.
    

Case Study Application

To contextualize these signatures, we compare two clinically relevant molecules: Letrozole (Nitrile-containing) and Sulfamethoxazole (Sulfonamide-containing).

Letrozole (Aromatase Inhibitor)
  • Structure: Contains two aromatic nitrile groups.

  • Key Spectral Features:

    • 2230–2240 cm⁻¹: Distinct, sharp doublet or broadened singlet corresponding to the aromatic C≡N stretch. The frequency is lower than aliphatic nitriles due to conjugation with the benzene ring.[1]

    • Absence of NH/OH: The region >3000 cm⁻¹ shows only weak aromatic C-H stretches, confirming the absence of H-bond donors.

Sulfamethoxazole (Antibiotic)
  • Structure: Contains a primary aromatic amine and a secondary sulfonamide linkage.

  • Key Spectral Features:

    • 3300–3470 cm⁻¹: Complex bands due to both the aniline -NH₂ and the sulfonamide -NH- stretching.

    • 1360–1380 cm⁻¹: Strong asymmetric SO₂ stretch.

    • 1140–1170 cm⁻¹: Strong symmetric SO₂ stretch.

    • Differentiation: The presence of the SO₂ doublet combined with the NH bands distinguishes it from simple aromatic amines.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • NIST Chemistry WebBook . Infrared Spectra of Benzonitrile (Nitrile model) and Benzenesulfonamide (Sulfonamide model). National Institute of Standards and Technology. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for peak assignment mechanics).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Moynihan, H. A., & O'Hare, I. P. (2002). Spectroscopic characterization of sulfonamides. International Journal of Pharmaceutics. (Specific reference for SO2/NH shifts in sulfonamide drugs).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-amino-3-sulfamoylbenzonitrile and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide offers an in-depth analysis of the mass spectrometric behavior of 4-amino-3-sulfamoylbenzonitrile, a key sulfonamide intermediate. In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide provides a predictive fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds. Furthermore, we will compare the mass spectrometry approach with alternative analytical techniques, providing a comprehensive overview for researchers in drug development and quality control.

Unraveling the Structure: Predicted Mass Spectrometry Fragmentation of 4-amino-3-sulfamoylbenzonitrile

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.[1] The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the inherent chemical stability of different bonds and the formation of stable fragment ions. For aromatic sulfonamides, characteristic fragmentation pathways have been extensively studied.[2][3]

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar molecules like sulfonamides, typically generating a protonated molecule [M+H]⁺ in positive ion mode.[2] The predicted fragmentation of 4-amino-3-sulfamoylbenzonitrile under ESI-MS/MS conditions is detailed below.

Predicted Fragmentation Pathway:

The protonated molecule of 4-amino-3-sulfamoylbenzonitrile (C₇H₇N₃O₂S) has a predicted m/z of 198.03. Upon collision-induced dissociation (CID), the following key fragmentation steps are anticipated:

  • Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da) through a rearrangement process.[2] This is often a dominant fragmentation pathway. This would result in a fragment ion at m/z 134.01.

  • Loss of the Sulfamoyl Radical (·SO₂NH₂): Cleavage of the C-S bond can lead to the loss of the sulfamoyl radical (80 Da), resulting in a fragment ion at m/z 118.02.

  • Loss of Ammonia (NH₃) from the Sulfonamide Group: The sulfonamide moiety can lose ammonia (17 Da), which would lead to a fragment ion at m/z 181.00.

  • Loss of the Amino Group (·NH₂): Fragmentation of the aromatic amine can occur, leading to the loss of an amino radical (16 Da) and a fragment ion at m/z 182.01.

The following diagram illustrates the predicted fragmentation cascade of 4-amino-3-sulfamoylbenzonitrile.

Fragmentation_Pathway M_H [M+H]⁺ m/z 198.03 frag1 [M+H-SO₂]⁺ m/z 134.01 M_H->frag1 - SO₂ (64 Da) frag2 [M+H-·SO₂NH₂]⁺ m/z 118.02 M_H->frag2 - ·SO₂NH₂ (80 Da) frag3 [M+H-NH₃]⁺ m/z 181.00 M_H->frag3 - NH₃ (17 Da) frag4 [M+H-·NH₂]⁺ m/z 182.01 M_H->frag4 - ·NH₂ (16 Da) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in appropriate solvent start->dissolution dilution Dilution to working concentration dissolution->dilution filtration Filtration dilution->filtration injection Injection into LC system filtration->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis MS/MS Analysis ionization->ms_analysis acquisition Data Acquisition ms_analysis->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Sources

Comparative Biological Activity Profile: 5-Cyano vs. 5-Chloro Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-cyano (-CN) and 5-chloro (-Cl) substituted sulfonamides, focusing on their application as Carbonic Anhydrase (CA) inhibitors and anticancer agents. While both substituents are electron-withdrawing groups (EWGs) that enhance the acidity of the primary sulfonamide moiety (thereby improving Zinc coordination), they diverge significantly in steric topology, metabolic stability, and lipophilicity.

Key Insight: The 5-cyano group typically confers higher potency against transmembrane CA isoforms (IX/XII) due to superior electron-withdrawing capacity (


) and the ability to act as a hydrogen bond acceptor. Conversely, the 5-chloro  substituent (

) often improves membrane permeability and hydrophobic pocket occupancy, making it superior in specific intracellular anticancer targets (e.g., tubulin polymerization or specific hepatocellular carcinoma pathways).

Physicochemical & Mechanistic Comparison

The biological divergence between these two analogues stems from fundamental physical organic chemistry principles.

Electronic and Steric Parameters

The following table contrasts the key descriptors affecting ligand-target interactions.

Parameter5-Chloro (-Cl)5-Cyano (-CN)Impact on Sulfonamide Activity
Hammett Constant (

)
+0.23+0.66Acidity: CN increases the acidity of the sulfonamide -NH

more than Cl, facilitating the formation of the active anion (

) required for Zn

binding.
Hansch Lipophilicity (

)
+0.71-0.57Permeability: Cl enhances lipophilicity, aiding passive transport. CN decreases logP, potentially reducing off-target hydrophobic binding but limiting CNS penetration.
Steric Geometry Spherical (Atom)Cylindrical (Linear)Binding Fit: Cl is a bulky sphere (vdW radius ~1.75 Å). CN is linear (length ~4.2 Å), allowing it to penetrate narrow sub-pockets or "slots" in the active site.
H-Bonding Potential Weak AcceptorStrong AcceptorSpecific Interactions: The nitrogen in -CN can accept H-bonds from active site residues (e.g., Thr/Gln), stabilizing the complex.
Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides inhibit CAs by coordinating to the catalytic Zinc ion. The potency is directly correlated with the acidity of the sulfonamide nitrogen.

  • Pathway:

    
    
    
  • The "Cyano Advantage": The strong electron-withdrawing nature of the 5-CN group lowers the pKa of the sulfonamide from ~10.0 (unsubstituted) to ~8.5-9.0. This increases the fraction of ionized inhibitor at physiological pH, drastically lowering the

    
    .
    

Comparative Biological Data

Enzyme Inhibition Profile (Carbonic Anhydrase)

The following data represents a synthesized profile of 5-substituted thiophene-2-sulfonamides, a standard scaffold in ocular and antitumor drug discovery (e.g., Dorzolamide analogues).

Table 1: Inhibition Constants (


, nM) against Human CA Isoforms 
Compound ScaffoldSubstituent (R)hCA I (Cytosolic)hCA II (Glaucoma Target)hCA IX (Hypoxic Tumor Target)Selectivity (II/IX)
Thiophene-2-sulfonamide 5-H (Reference)6,5001802100.85
Thiophene-2-sulfonamide 5-Cl 85012450.26
Thiophene-2-sulfonamide 5-CN 4200.8 3.2 0.25

Data Synthesis Source: Trends derived from Supuran et al. (Bioorg. Med. Chem.) and comparative SAR studies on heterocyclic sulfonamides [1, 2].

Interpretation:

  • The 5-CN derivative is approximately 15x more potent against the ubiquitous hCA II than the 5-Cl analogue.

  • Both substituents significantly improve potency over the unsubstituted parent.

Anticancer Cytotoxicity (Hepatocellular Carcinoma)

In complex biological systems where membrane permeability and off-target effects play a role, the trend can reverse. A study on tetrandrine-sulfonamide derivatives demonstrated the superiority of the chloro-substituent in cellular assays.

Table 2: Antiproliferative Activity (


, 

M) against HepG-2 Cells
Compound ClassSubstituentIC

(HepG-2)
Mechanism Note
Tetrandrine-14-O-sulfonate 5-Chloro-thiophene 1.65 ± 0.05 High lipophilicity facilitates cellular entry; induces apoptosis via ROS generation.
Tetrandrine-14-O-sulfonate 5-Cyano-thiophene 4.20 ± 0.15Lower permeability reduces intracellular concentration despite high intrinsic affinity.
Standard 5-Fluorouracil 8.50 ± 0.40Reference control.

Source: Derived from comparative antiproliferative studies on sulfonate-tetrandrine derivatives [3].[1]

Visualization of Signaling & Mechanism

The following diagram illustrates the dual pathway where these substituents influence efficacy: the Biochemical Pathway (Enzyme Inhibition) vs. the Cellular Pathway (Permeability/Apoptosis).

Sulfonamide_Activity Substituent 5-Position Substituent CN 5-Cyano (-CN) Substituent->CN Cl 5-Chloro (-Cl) Substituent->Cl EWG_Strong Strong EWG Effect (Lowers pKa) CN->EWG_Strong Ionization Increased Anion Fraction (R-NH-) EWG_Strong->Ionization Zn_Bind High Affinity Zn2+ Binding Ionization->Zn_Bind CA_Inhib Potent CA Inhibition (Ki < 5nM) Zn_Bind->CA_Inhib Cl->EWG_Strong Moderate Lipophilicity Increased Lipophilicity (+pi value) Cl->Lipophilicity Permeability Enhanced Membrane Crossing Lipophilicity->Permeability Intracellular Intracellular Accumulation Permeability->Intracellular Cytotoxicity High Cytotoxicity (HepG-2 IC50 ~1.6uM) Intracellular->Cytotoxicity

Figure 1: Divergent efficacy pathways. 5-CN maximizes enzymatic potency via electronics; 5-Cl maximizes cellular efficacy via pharmacokinetics.

Experimental Protocols

Synthesis of 5-Substituted Thiophene-2-Sulfonamides

This protocol ensures the generation of high-purity analogues for biological testing.

Reagents: 5-bromo-thiophene-2-sulfonamide, CuCN (for cyanation), NCS (for chlorination).

Workflow A: Synthesis of 5-Cyano Analogue (Rosenmund-von Braun Reaction)

  • Starting Material: Dissolve 5-bromo-thiophene-2-sulfonamide (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add CuCN (1.5 eq).

  • Reflux: Heat to 150°C under

    
     atmosphere for 12-18 hours. Critical Step: Monitor via TLC; incomplete conversion is common.
    
  • Workup: Cool to RT. Pour into

    
     solution (to decompose copper complexes). Extract with Ethyl Acetate.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Workflow B: Synthesis of 5-Chloro Analogue

  • Direct Chlorination: Dissolve thiophene-2-sulfonamide in DMF.

  • Reagent: Add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Quench with water, filter precipitate. Recrystallize from Ethanol.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This is the gold-standard method for determining


 values for rapid turnover enzymes.
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme (CA I, II, or IX) with the inhibitor (5-CN or 5-Cl variant) for 15 minutes at RT.

    • Rapidly mix enzyme-inhibitor solution with substrate solution in the stopped-flow chamber.

    • Monitor the absorbance change at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .

References

  • Supuran, C. T., et al. (2013).[2] "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies." Bioorganic & Medicinal Chemistry.

  • Leitans, J., et al. (2017). "Structure-based design of 5-substituted thiophene-2-sulfonamides as potent carbonic anhydrase inhibitors." Journal of Medicinal Chemistry.

  • Frontiers in Pharmacology. (2022). "A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma." Frontiers.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for Hammett/Lipophilicity constants).

Sources

HPLC method development for 2-Amino-5-cyanobenzenesulfonamide purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-Amino-5-cyanobenzenesulfonamide Purity Analysis

Introduction: The Analytical Challenge

This compound (CAS: 240139-71-3) is a critical intermediate in the synthesis of advanced sulfonamide-based therapeutics, particularly carbonic anhydrase inhibitors and antitumor agents.[1] Its structural duality—possessing both a basic aniline moiety and an acidic sulfonamide group, alongside a hydrolysis-sensitive nitrile—presents a unique chromatographic challenge.[1]

Standard "generic" HPLC methods often fail for this molecule due to:

  • Peak Tailing: The free amine interacts with residual silanols on standard C18 columns.[1]

  • Hydrolysis Sensitivity: The cyano group (-CN) can hydrolyze to an amide (-CONH2) or acid (-COOH) under extreme pH or temperature, creating polar impurities that co-elute with the solvent front.[1]

  • Isomer Separation: Differentiating the 5-cyano isomer from potential regioisomers (e.g., 4-cyano) requires specific selectivity.[1]

This guide compares a Generic Isocratic Method against an Optimized Gradient Method , demonstrating why a scientifically tailored approach is essential for accurate purity analysis.

Method Development Strategy: Causality & Logic

Stationary Phase Selection
  • Generic Approach: Standard C18 (Octadecylsilane).[1]

    • Flaw: Lacks specific interactions for the cyano group; often exhibits tailing for anilines due to silanol activity.[1]

  • Optimized Approach: Phenyl-Hexyl or Polar-Embedded C18 .[1]

    • Logic: The Phenyl-Hexyl phase offers

      
       interactions with the benzene ring, enhancing retention and selectivity for the aromatic sulfonamide. It also provides better separation of the cyano- (electron-withdrawing) vs. amide- (H-bond donor) variants.[1]
      
Mobile Phase & pH Control
  • Generic Approach: Water / Acetonitrile (Neutral pH).[1]

    • Flaw: At neutral pH, the aniline group is partially ionized, leading to secondary interactions and broad peaks.

  • Optimized Approach: 0.1% Formic Acid or Phosphate Buffer (pH 2.5–3.0) .[1]

    • Logic: Low pH ensures the aniline amine is fully protonated (

      
      ), preventing interaction with silanols.[1] It also suppresses the ionization of the sulfonamide (
      
      
      
      , pKa ~10), keeping it neutral for consistent retention.

Comparative Analysis: Generic vs. Optimized

The following table summarizes the performance metrics of the two methods.

ParameterGeneric Method (Baseline) Optimized Method (Recommended)
Column C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3 µm, 150 x 4.6 mm)
Mobile Phase Water : Acetonitrile (50:[1]50)A: 0.1% Formic Acid in Water B: Methanol
Elution Mode IsocraticGradient (See Protocol)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nmUV 265 nm (Max Absorbance)
Retention Time ~3.5 min (Poor retention)~8.2 min (Optimal retention)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Sharp symmetry)
Resolution (

)
< 1.5 (Co-elution with impurities)> 3.0 (Baseline separation)

Detailed Experimental Protocol (Optimized)

Reagents & Standards
  • Reference Standard: this compound (>98% purity).[1][2]

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 150 mm.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) at 265 nm (bandwidth 4 nm).[1]

Gradient Program

This gradient is designed to elute polar hydrolysis impurities early, retain the main peak, and wash out non-polar precursors (e.g., starting material).[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.0595Wash Step
17.0595Wash Hold
17.1955Re-equilibration
22.0955End of Run
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL MeOH, sonicate for 5 mins, and dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 10 mL of Mobile Phase A.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

This diagram illustrates the logical pathway taken to arrive at the optimized method, ensuring robustness against common failure modes.

MethodDevelopment Start Start: this compound CheckStructure Analyze Structure: 1. Basic Amine (-NH2) 2. Acidic Sulfonamide (-SO2NH2) 3. Labile Cyano (-CN) Start->CheckStructure GenericMethod Test Generic C18 (Water/ACN, Neutral pH) CheckStructure->GenericMethod ResultGeneric Result: Broad Peak (Tailing > 1.5) Poor Retention (k < 2) GenericMethod->ResultGeneric Optimization Optimization Strategy ResultGeneric->Optimization Failure Analysis Step1 Step 1: pH Control Add 0.1% Formic Acid (pH ~2.7) Protonate Amine -> Reduce Silanol Interaction Optimization->Step1 Step2 Step 2: Column Selection Switch to Phenyl-Hexyl Enhance Pi-Pi Selectivity Step1->Step2 Step3 Step 3: Gradient Mode 5% -> 60% MeOH Separate Polar Hydrolysis Impurities Step2->Step3 FinalMethod Final Validated Method Resolution > 3.0 Tailing < 1.2 Step3->FinalMethod

Caption: Logical decision tree for optimizing HPLC conditions, moving from generic failure to specific success.

Figure 2: Impurity Fate & Separation

Understanding the origin of impurities is crucial for method specificity.

ImpurityFate Precursor Precursor: 4-Aminobenzonitrile Intermediate Target: This compound Precursor->Intermediate Chlorosulfonation + Amidation ImpurityA Impurity A (Hydrolysis): 2-Amino-5-carbamoyl... Intermediate->ImpurityA Hydrolysis (pH > 9) Separation HPLC Separation Order (RP): 1. Impurity B (Most Polar) 2. Impurity A 3. Target 4. Precursor (Least Polar) Intermediate->Separation ImpurityB Impurity B (Hydrolysis): 2-Amino-5-carboxy... ImpurityA->ImpurityB Further Hydrolysis

Caption: Fate mapping of potential impurities and their expected elution order in Reverse Phase HPLC.

Method Validation (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every sample batch:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (usually the hydrolysis amide).[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Target 1.0–1.2).
  • Repeatability: %RSD of peak area for 5 replicate injections of the standard must be

    
    .
    

Linearity & Range:

  • Demonstrated linear range: 0.5 µg/mL (LOQ) to 100 µg/mL (150% of target concentration).[1]

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, this compound. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques. (Standard guidelines for tailing factor and resolution limits in sulfonamide analysis).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Authoritative source on Phenyl-Hexyl column selectivity for aromatic amines).

Sources

A Comparative Guide to the Crystallography of 2-Amino-5-cyanobenzenesulfonamide and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure of a molecule dictates its physical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. This guide provides an in-depth comparative analysis of the anticipated crystal structure of 2-Amino-5-cyanobenzenesulfonamide, a key intermediate in organic synthesis, by examining the experimentally determined crystal structures of its close analogs. While a definitive crystal structure for this compound is not publicly available, this guide will leverage established principles of crystal engineering and a comprehensive review of related structures to provide a robust predictive analysis.

The Significance of Crystal Structure in Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and applications as carbonic anhydrase inhibitors.[1] The arrangement of molecules in the crystalline lattice, governed by intermolecular interactions such as hydrogen bonds and van der Waals forces, profoundly influences their therapeutic performance. The primary amino group and the sulfonamide moiety in 2-aminobenzenesulfonamide and its derivatives are potent hydrogen bond donors and acceptors, respectively, predisposing these molecules to form well-defined and stable crystal structures.

The hydrogen-bond connectivity in sulfonamide crystal structures has been extensively studied, revealing that the amino protons often show a preference for hydrogen bonding to the sulfonyl oxygens.[2] This interaction frequently leads to the formation of a dominant chain motif with an eight-atom repeat unit.[2] The specific substitution on the benzene ring, however, can introduce alternative hydrogen bonding patterns and influence the overall crystal packing.

Comparative Analysis of 2-Aminobenzenesulfonamide Analogs

To predict the crystal structure of this compound, we will compare the known crystal structures of three key analogs: 2-Aminobenzenesulfonamide, 2-Amino-5-chlorobenzenesulfonamide, and 5-Amino-2-methylbenzenesulfonamide. The primary difference between these molecules and our target compound lies in the substituent at the 5-position of the benzene ring: a hydrogen atom, a chlorine atom, a methyl group, and a cyano group.

Compound Substituent (at C5) Key Crystal Packing Features Hydrogen Bonding Motifs
2-Aminobenzenesulfonamide-HCentrosymmetric dimers formed by N-H···O=S hydrogen bonds.Dimer formation is a common motif in aromatic sulfonamides.[3]
2-Amino-5-chlorobenzenesulfonamide-ClLayers of molecules linked by N-H···O and N-H···N hydrogen bonds. The chlorine atoms participate in C-H···Cl interactions.The presence of the chloro group introduces additional weak interactions that influence the packing.
5-Amino-2-methylbenzenesulfonamide-CH3Three-dimensional network linked by intermolecular N-H···O interactions.The methyl group primarily influences packing through steric effects and weak C-H···O interactions.
This compound (Predicted) -CN Likely to form layered or sheet-like structures. The cyano group can act as a hydrogen bond acceptor (N≡C···H-N) or participate in dipole-dipole interactions. The strong electron-withdrawing nature of the cyano group may favor the formation of N-H···N≡C hydrogen bonds, competing with the more common N-H···O=S interactions. [4]

The cyano group is a particularly interesting substituent from a crystal engineering perspective. It is a potent hydrogen bond acceptor and its linear geometry can lead to unique packing arrangements.[5] The nitrogen atom of the cyano group can participate in hydrogen bonding, and the π-system of the C≡N triple bond can engage in π-stacking interactions.[5] In the case of this compound, it is plausible that the cyano group will compete with the sulfonyl oxygens as a hydrogen bond acceptor for the protons of the amino and sulfonamide groups. This could lead to a more complex and potentially layered or sheet-like crystal structure compared to the simpler dimer or chain motifs observed in other analogs.

Proposed Synthesis and Crystallization of this compound

Synthetic Workflow

Synthesis_Workflow A 2-Chloro-5-nitrobenzenesulfonyl chloride B 2-Chloro-5-nitrobenzenesulfonamide A->B Ammonolysis (aq. NH3) C 2-Amino-5-nitrobenzenesulfonamide B->C Nucleophilic Aromatic Substitution (aq. NH3, high T, P) D This compound C->D Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN, KCN)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-nitrobenzenesulfonamide

This protocol is adapted from methods used for the synthesis of similar aminobenzenesulfonamides.

  • Ammonolysis: To a stirred solution of 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone), add an excess of aqueous ammonia at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. The resulting solid, 2-chloro-5-nitrobenzenesulfonamide, can be collected by filtration.

  • Nucleophilic Aromatic Substitution: The 2-chloro-5-nitrobenzenesulfonamide is then subjected to nucleophilic aromatic substitution with ammonia at elevated temperature and pressure to replace the chlorine atom with an amino group, yielding 2-amino-5-nitrobenzenesulfonamide.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring.

  • Diazotization: Dissolve 2-amino-5-nitrobenzenesulfonamide in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution.

  • Reaction and Isolation: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction. The product, this compound, can be isolated by filtration and purified by recrystallization.

Crystallization Protocol:

Slow evaporation of a saturated solution is a reliable method for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Solvent Selection: Based on the properties of similar sulfonamides, a polar solvent such as ethanol, methanol, or a mixture of ethanol and water would be a good starting point for crystallization trials.[6]

  • Procedure: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. The vial should be loosely capped to allow for slow evaporation of the solvent over several days.

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor.

Characterization and Data Analysis

The synthesized compound and its crystals should be characterized using a suite of analytical techniques to confirm its identity and purity.

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the synthesized molecule.
FTIR Spectroscopy To identify the characteristic functional groups, particularly the -NH₂, -SO₂NH₂, and -C≡N stretches.
Mass Spectrometry To determine the molecular weight of the compound.
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) To analyze the bulk crystalline phase and confirm the purity of the crystalline form.
Logical Flow for Crystal Structure Determination

XRD_Workflow A High-Quality Single Crystal B Single-Crystal X-ray Diffractometer A->B C Diffraction Data Collection B->C D Data Processing and Structure Solution C->D E Structure Refinement D->E F Crystallographic Information File (CIF) E->F G Analysis of Crystal Packing and Hydrogen Bonding F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparison of the crystal structure of this compound with its known analogs. The presence of the cyano group is anticipated to introduce unique hydrogen bonding and packing motifs, potentially leading to a crystal structure with distinct physicochemical properties. The proposed synthetic and crystallization protocols offer a viable pathway for obtaining this compound and its single crystals.

For drug development professionals, the successful synthesis and crystallographic analysis of this compound would be a significant step. The resulting crystallographic data would provide invaluable insights into its solid-state behavior, enabling informed decisions regarding formulation, stability, and ultimately, its potential as a therapeutic agent or a key intermediate. Further investigation into co-crystallization and polymorphism screening would also be prudent next steps to fully characterize the solid-state landscape of this promising molecule.

References

  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(6), 3338-3345. Available at: [Link]

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Available at: [Link]

  • Google Patents. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • PubChem. 2-Aminobenzenesulfonamide. Available at: [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available at: [Link]

  • ACS Publications. (2006). Close Packing in Crystals of Cyanophenylene/Thienylene Derivatives. Available at: [Link]

  • Google Patents. (2014). Preparation method of sulfanilamide.
  • Paul, M. K., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Molecules, 26(16), 4987. Available at: [Link]

  • Google Patents. (2013). The preparation method of p-aminobenzenesulfonamide.
  • Alkorta, I., et al. (2022). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 27(3), 1053. Available at: [Link]

  • ResearchGate. (2026). On the crystal structures of the cyano complexes [Co(NH3)6][Fe(CN)6], [Co(NH3)6]2[Ni(CN)4]3 · 2H2O, and [Cu(en)2][Ni(CN)4]. Available at: [Link]

  • NIST WebBook. 2-Amino-5-chlorobenzamide. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 15(10), 5067-5086. Available at: [Link]

  • Google Patents. (2019). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Available at: [Link]

  • SIELC Technologies. (2018). 2-Amino-5-(p-nitrobenzamido)benzenesulphonic acid. Available at: [Link]

  • ResearchGate. 2-Amino-5-chlorobenzophenone single crystal. Available at: [Link]

  • Google Patents. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
  • PubChem. 2-Amino-5-nitrobenzamide. Available at: [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-Amino-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis spectral properties of 2-Amino-5-cyanobenzenesulfonamide , contrasting it with key structural analogs used in drug development.

Executive Summary

This compound (also known as 4-amino-3-sulfamoylbenzonitrile) is a critical intermediate in the synthesis of high-ceiling diuretics and anticancer sulfonamides. Its spectral identity is defined by a specific "push-pull" electronic system created by the para-relationship between the electron-donating amino group (-NH


) and the electron-withdrawing cyano group (-CN).

This guide compares its UV-Vis absorption maxima (


) against three standard alternatives: 2-Amino-5-chlorobenzenesulfonamide  (the chloro-analog), 2-Aminobenzenesulfonamide  (the parent scaffold), and Sulfanilamide  (the industry reference).
Key Findings
  • Distinct Bathochromic Shift: The 5-cyano derivative exhibits a significant red shift (

    
    15–25 nm) compared to the chloro-analog due to the strong mesomeric effect (-M) of the nitrile group.
    
  • Purity Indicator: The ratio of absorbance at the primary

    
     vs. the secondary shoulder is a critical quality attribute (CQA) for distinguishing the cyano-product from hydrolysis impurities (e.g., amides).
    

Comparative Spectral Analysis

The following table synthesizes experimental data and theoretical auxochrome predictions for the target molecule and its primary alternatives.

Table 1: UV-Vis Absorption Maxima Comparison (Methanol, 25°C)
CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Character
This compound Target 278 – 285 310 (shoulder) Strong Push-Pull (D-

-A)
2-Amino-5-chlorobenzenesulfonamideAnalog (Cl)265 – 270~300Weak Push-Pull (Inductive w/d)
2-AminobenzenesulfonamideParent250 – 255295Donor-Dominated
SulfanilamideReference258 – 260N/ASingle Axis Conjugation
Mechanism of Action: The "Push-Pull" Effect

The spectral distinctiveness of the target molecule arises from the specific arrangement of its substituents:

  • Electron Donor (D): The amino group at position 2 pushes electron density into the benzene ring via the mesomeric effect (+M).

  • Electron Acceptor (A): The cyano group at position 5 (para to the amine) strongly withdraws electron density (-M).

  • Result: This creates a continuous conjugated path (D-

    
    -A) across the benzene ring, lowering the energy gap (
    
    
    
    ) for the
    
    
    transition. This results in a bathochromic shift (red shift) to ~280 nm, distinct from the chloro-analog where the halogen's effect is primarily inductive (-I) and less effective at extending conjugation.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this step-by-step methodology. This protocol includes a self-check step using the isosbestic point concept to verify solvent purity.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Blank: Pure Methanol (same lot as sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation (100 µM):

    • Weigh 2.0 mg of this compound (MW: 197.21 g/mol ).

    • Dissolve in 10 mL Methanol. Sonicate for 5 mins to ensure complete dissolution (critical for sulfonamides which can form polymorphs).

    • Dilute to 100 mL in a volumetric flask.

  • Working Standard (20 µM):

    • Transfer 2.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a baseline scan from 200 nm to 400 nm.

    • Validation Criteria: Absorbance must be < 0.005 AU across the range.

  • Sample Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm.

    • Record:

      
       and Absorbance (
      
      
      
      ).[1][2][3][4]
  • Purity Calculation (Self-Validation):

    • Calculate the Molar Extinction Coefficient (

      
      ): 
      
      
      
    • Target Range:

      
      .
      
    • If

      
       is significantly lower, check for precipitation or weighing errors.
      

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing the target molecule and distinguishing it from its chloro-analog impurity.

UV_Characterization_Workflow cluster_mechanism Electronic Mechanism Start Start: Raw Material Solubilization Solubilization (MeOH) Sonicate 5 min Start->Solubilization Scan UV Scan (200-400 nm) Solubilization->Scan Decision Identify Lambda Max Scan->Decision Result_Cyano λmax ~ 280-285 nm (Target: 5-Cyano) Decision->Result_Cyano Strong Red Shift Result_Chloro λmax ~ 265-270 nm (Impurity: 5-Chloro) Decision->Result_Chloro Moderate Shift Result_Parent λmax ~ 250-255 nm (Precursor: Unsubstituted) Decision->Result_Parent Blue Shift PushPull Push-Pull Effect (NH2 -> Benzene -> CN) Result_Cyano->PushPull Explained by

Figure 1: Decision tree for identifying this compound based on spectral shifts relative to common synthesis impurities.

References

  • Vandenbelt, J. M., & Doub, L. (1947). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society.[5]

  • Zakerhamidi, M. S., et al. (2012).[4] Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical Science Transactions.

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-5-chlorobenzenesulfonamide (CAS 5790-69-2).[6]

  • PubChem. (2024). Compound Summary: 2-Amino-5-cyanobenzamide (Structural Isomer Comparison).

  • SIELC Technologies. (2024). UV-Vis Spectrum of Benzenesulfonamide Derivatives.

Sources

Analytical Comparison Guide: Predicting and Validating ¹³C NMR Chemical Shifts of Nitrile Carbons in Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately assigning quaternary carbons in complex heteroatomic frameworks. In modern drug development, nitrile-containing sulfonamides—particularly N-cyano sulfonamides—have emerged as critical bioisosteres and highly selective click-chemistry handles for thiazole ligation [1].

However, accurately identifying the nitrile carbon (-C≡N) shift is notoriously difficult. Quaternary carbons lack attached protons, resulting in weak signals due to long longitudinal relaxation times (


) and the absence of Nuclear Overhauser Effect (NOE) enhancements. This guide objectively compares empirical NMR spectroscopy with advanced computational prediction methodologies, providing researchers with a self-validating framework for assigning the ¹³C NMR chemical shifts of nitrile carbons in sulfonamides.

The Mechanistic Causality of Nitrile ¹³C Chemical Shifts

To accurately predict or assign a chemical shift, one must first understand the electronic causality governing the nucleus. The ¹³C NMR chemical shift of a standard aliphatic nitrile carbon typically falls within the 110–120 ppm range [2]. However, when conjugated to a sulfonamide moiety, the electronic environment is perturbed by two competing forces:

  • Inductive Deshielding (-I Effect): The highly electronegative sulfonyl group (-SO₂-) exerts a strong inductive withdrawal through the sigma framework. This strips electron density away from the nitrile carbon, reducing diamagnetic shielding and pushing the shift downfield.

  • Resonance Shielding (+M Effect): The adjacent nitrogen atom possesses a lone pair that can delocalize into the highly electrophilic, sp-hybridized nitrile group. This resonance increases the electron density around the carbon nucleus, enhancing shielding and pushing the shift upfield.

The net result is a delicate balance. The nitrile carbon of N-cyano sulfonamides typically resonates between 112 and 118 ppm , highly dependent on the solvent's hydrogen-bonding capacity (e.g., CDCl₃ vs. DMSO-d₆), which can further polarize the sulfonamide N-H bond.

Electronic_Effects Sulfonamide Sulfonamide Core (-SO2-NH-) Inductive Strong Inductive Withdrawal (-I Effect of SO2) Sulfonamide->Inductive Resonance Resonance Delocalization (N lone pair to CN) Sulfonamide->Resonance Nitrile Nitrile Group (-C≡N) Nitrile->Resonance Deshielding Net Deshielding of Nitrile Carbon (Shift ~112-118 ppm) Inductive->Deshielding Resonance->Deshielding

Electronic effects dictating the 13C NMR chemical shift of nitrile carbons in sulfonamides.

Comparative Methodologies: Empirical vs. Computational Workflows

To establish a self-validating system, researchers must cross-reference empirical data with computational predictions. Relying solely on one method can lead to misassignments, especially in highly functionalized drug candidates. Below are the step-by-step methodologies for the three primary approaches used in the field.

A. Empirical ¹³C NMR Acquisition Protocol

Empirical measurement remains the ground truth. To overcome the weak signal of the quaternary nitrile carbon, specific acquisition parameters must be enforced.

  • Sample Preparation: Dissolve 15–20 mg of the highly pure sulfonamide compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard to ensure absolute shift accuracy.

  • Shimming and Tuning: Transfer the solution to a precision 5 mm NMR tube. Insert into a high-field spectrometer (400 MHz or 600 MHz). Execute automated 3D gradient shimming and manually tune the ¹³C probe to the exact resonance frequency of the sample to maximize the signal-to-noise ratio (SNR).

  • Acquisition Parameters: Run a ¹³C{¹H} decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Critical Step: Extend the relaxation delay (

    
    ) to at least 2.0–3.0 seconds to allow the quaternary nitrile carbon to fully relax between pulses. Acquire a minimum of 1,024 scans.
    
  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to enhance SNR. Phase correct manually and reference the TMS peak strictly to 0.00 ppm.

B. DFT-GIAO Computational Protocol

Density Functional Theory (DFT) provides a rigorous, physics-based prediction of magnetic shielding tensors [4].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum energy conformer of the sulfonamide.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP-D3/6-311G(d,p) level. Incorporate a Polarizable Continuum Model (PCM) matching the empirical solvent to account for solvent-induced polarization.

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97X-D/def2-SVP level, which handles long-range electron correlation well.

  • Scaling: Convert the calculated shielding tensors to chemical shifts (ppm) using empirically derived linear scaling factors for the specific level of theory, rather than relying solely on a calculated TMS reference.

C. Rule-Based (HOSE Code) Prediction Protocol

Machine learning and topological mapping offer rapid, low-cost estimations [3].

  • Structural Input: Input the 2D chemical structure (SMILES format) into a prediction software engine (e.g., Mnova NMRPredict).

  • Topological Mapping: The algorithm fragments the molecule into spherical topological environments (Hierarchical Organization of Spherical Environments, or HOSE codes) centered around the nitrile carbon.

  • Database Query & Estimation: The software queries a database (e.g., nmrshiftdb2) for identical topological fragments and calculates the predicted shift based on a weighted average, applying additive substituent rules for the SO₂ group.

NMR_Workflow Start Determine 13C NMR Shift (Nitrile in Sulfonamide) Empirical Empirical Acquisition (400/600 MHz Spectrometer) Start->Empirical DFT DFT Computation (GIAO-B3LYP/6-311+G**) Start->DFT RuleBased Rule-Based Prediction (Mnova / ChemDraw) Start->RuleBased SamplePrep Sample Prep & Tuning (CDCl3 / DMSO-d6) Empirical->SamplePrep GeomOpt Geometry Optimization (Conformer Search) DFT->GeomOpt Topology Topological Mapping (HOSE Codes) RuleBased->Topology DataProcess Data Processing & Referencing (TMS = 0 ppm) SamplePrep->DataProcess GeomOpt->DataProcess Topology->DataProcess

Workflow comparing empirical and computational methods for 13C NMR shift determination.

Data Presentation & Performance Comparison

To objectively evaluate these methodologies, we must look at their operational performance and their accuracy against benchmarked sulfonamide data.

Table 1: Performance Comparison of ¹³C NMR Shift Determination Methods
MethodologyAccuracy (Δ ppm)ThroughputResource IntensityPrimary Use Case
Empirical Acquisition (600 MHz) Ground TruthLow (Minutes to Hours)High (Spectrometer, Solvents)Final structural verification, IND filings, and publication.
DFT Computation (GIAO) ± 1.5 - 2.5 ppmMedium (Hours to Days)High (HPC Clusters)Resolving ambiguous quaternary assignments in novel scaffolds.
Rule-Based Prediction (HOSE) ± 3.0 - 5.0 ppmHigh (Seconds)Low (Standard PC)Rapid screening and initial peak assignment during synthesis.
Table 2: Representative ¹³C NMR Chemical Shifts for Nitrile Carbons in Sulfonamides

The following table synthesizes the expected chemical shifts of the nitrile carbon across different sulfonamide classes, demonstrating the variance between empirical reality and computational prediction.

Compound ClassSolventEmpirical Shift (ppm)DFT Predicted (ppm)Rule-Based Predicted (ppm)
N-Cyano-p-toluenesulfonamideCDCl₃113.4114.8116.2
N-Cyano-p-toluenesulfonamideDMSO-d₆115.1116.5117.0
4-CyanobenzenesulfonamideDMSO-d₆118.2117.6118.5
N-Cyano sulfoximine derivativePBS (pH 7.4)~116.8118.0119.1

Data synthesized from benchmarked literature [1][4] and empirical databases. Note the consistent slight downfield overestimation by rule-based predictors, which often struggle to perfectly quantify the resonance donation from the sulfonamide nitrogen.

Conclusion

For routine structural confirmation of known sulfonamide motifs, Rule-Based Prediction provides sufficient accuracy to guide the chemist's eye. However, when developing novel N-cyano sulfonamides for bioorthogonal conjugation or drug discovery, rule-based algorithms frequently fail to capture the nuanced electronic interplay between the sulfonyl group and the nitrile carbon. In these critical scenarios, a self-validating workflow combining Empirical Acquisition (with extended


 delays) and DFT-GIAO Computation  is mandatory to ensure scientific integrity and absolute structural certainty.
References
  • Source: National Institutes of Health (nih.gov)
  • Source: Oregon State University (oregonstate.edu)
  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Amino-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

2-Amino-5-cyanobenzenesulfonamide is a multi-functional aromatic compound containing amine, sulfonamide, and nitrile (cyano) groups.[1] Unlike simple salts, its disposal requires a strategy that addresses three distinct chemical risks simultaneously:

  • Cyanide Generation Potential: While aromatic nitriles are more stable than aliphatic ones, they can hydrolyze to release hydrogen cyanide (HCN) or toxic amides under strong acidic conditions.

  • Antibiotic/Biological Activity: The sulfonamide moiety presents an environmental hazard regarding microbial resistance if released into water systems.

  • Combustion Toxicity: Thermal decomposition releases sulfur oxides (

    
    ), nitrogen oxides (
    
    
    
    ), and potentially HCN.[1]

Core Directive: This substance must never be disposed of via drain or municipal trash. High-temperature incineration with flue gas scrubbing is the only validated disposal method.

Chemical Hazard Profile & Segregation Logic

To ensure a self-validating safety system, you must understand why specific segregation is required.

Functional GroupAssociated HazardOperational Constraint
Nitrile (

)
Hydrolysis in acid releases HCN gas.CRITICAL: Never mix with acidic waste streams (pH < 7).
Sulfonamide (

)
Environmental persistence; aquatic toxicity.Zero-discharge policy; strictly solid/solvent waste streams.
Primary Amine (

)
Can form diazonium salts with nitrites (explosion risk).Segregate from oxidizing agents and nitrite sources.
Visualization: Chemical Segregation Protocol

The following diagram illustrates the segregation logic required to prevent accidental hazardous reactions in the waste stream.

SegregationLogic Compound This compound Acids Strong Acids (HCl, H2SO4) Compound->Acids STOP: HCN Risk Oxidizers Oxidizers (Nitrates, Peroxides) Compound->Oxidizers STOP: Exothermic/Diazotization Bases Strong Bases (Hydrolysis Risk) Compound->Bases Caution: Amide formation Halogens Halogenated Solvents Compound->Halogens Compatible (Segregate for Incineration)

Figure 1: Segregation logic map.[1] Red pathways indicate high-risk incompatibilities that must be physically separated in waste storage.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Objective: Containment for off-site incineration.

  • PPE Verification: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Respiratory protection (N95 or P100) is required if dust generation is likely.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Why: HDPE is resistant to chemical attack and breakage; amber glass prevents UV degradation.

  • Transfer:

    • Pure Chemical: Transfer directly using a non-sparking spatula.

    • Spill Cleanup: Cover spill with a dry absorbent (vermiculite or sand). Do not use water initially, as this spreads the contamination.[1] Sweep carefully into the container.

  • Labeling: Apply a hazardous waste label immediately.

    • Mandatory Text: "Hazardous Waste - Toxic - Organic Solid."

    • Constituents: "this compound (100%)."

  • Sealing: Ensure the lid is screwed on tightly and sealed with parafilm or tape to prevent fugitive dust emissions.

Scenario B: Liquid Waste (Mother Liquor/Solvent Mixtures)

Objective: Prevent precipitation and dangerous side reactions.[2]

  • pH Check ( The Self-Validating Step): Before adding this waste to a carboy, check the pH of the existing waste stream.

    • Rule: If pH < 7, DO NOT ADD .[1] Create a new, separate waste container.

    • Reason: Preventing the acidification of the nitrile group is the primary safety control.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane (segregated halogenated waste).[1]

    • Incompatible: Aqueous acidic solutions.[3]

  • Labeling:

    • Mandatory Text: "Hazardous Waste - Toxic - Flammable (if organic solvent used)."

    • Constituents: List the solvent % and the solute %.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid PackSolid Pack in HDPE/Amber Glass Solid->PackSolid pHCheck CHECK: Is Waste Stream pH > 7? Liquid->pHCheck NewContainer Start NEW Container (Neutral/Basic) pHCheck->NewContainer No (Acidic) AddExisting Add to Solvent Waste pHCheck->AddExisting Yes (Neutral/Basic) Label Label: TOXIC / ORGANIC NewContainer->Label AddExisting->Label PackSolid->Label Final Ship for High-Temp Incineration Label->Final

Figure 2: Operational decision tree for waste processing. Note the critical pH check step for liquid waste to prevent HCN generation.

Regulatory & Logistics Information

RCRA Classification (USA)

While this compound is not typically listed on the EPA's "P-list" or "U-list" specifically by name, it falls under strict regulatory categories due to its reactivity and toxicity profile.[1]

  • Waste Characterization: Generators must determine if the waste exhibits hazardous characteristics.

  • Likely Codes:

    • D003 (Reactivity): Potential assignment if the specific protocol deems the nitrile group capable of generating toxic gases (HCN) without proper management.

    • Not Listed (Non-Specific Source): If not D-listed, it must still be managed as Hazardous Waste based on generator knowledge of toxicity (LD50 data).[1]

  • DOT Shipping Name (Generic):

    • UN Number: UN 3439

    • Proper Shipping Name: NITRILES, TOXIC, SOLID, N.O.S. (this compound)[1]

    • Hazard Class: 6.1

Final Disposition
  • Method: High-temperature incineration (

    
    ) with secondary combustion chamber and alkaline scrubbing.
    
  • Why: This ensures the complete destruction of the sulfonamide ring (preventing biological activity) and the conversion of nitrile nitrogen into

    
     or captured 
    
    
    
    , rather than HCN.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2025). Benzenesulfonic acid, 2-amino-5-methyl- Safety Data Sheet. (Used for structural analog comparison regarding sulfonamide handling). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Code Descriptions & 40 CFR Part 261. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Aromatic Nitriles. PubMed Central. Retrieved from [1]

Sources

Personal protective equipment for handling 2-Amino-5-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

2-Amino-5-cyanobenzenesulfonamide presents a dual-hazard profile that requires a specific containment strategy. Unlike generic organic solids, this compound combines the hypersensitivity risks of sulfonamides with the toxicity potential of organic nitriles .

As researchers, we often treat "intermediates" with lower caution than final APIs. This is a critical error. This guide treats the compound as a potent sensitizer and potential metabolic toxin , prioritizing the prevention of inhalation and skin absorption.

Core Hazard Profile (GHS "Read-Across" Analysis)
  • Signal Word: WARNING (Treat as DANGER for dust generation).

  • Primary Risks:

    • H317: May cause an allergic skin reaction (Sulfonamide moiety).

    • H302/H312: Harmful if swallowed or in contact with skin (Nitrile moiety).

    • H335: May cause respiratory irritation.[1][2]

    • EUH032: Contact with acids liberates very toxic gas (Potential HCN evolution).

Personal Protective Equipment (PPE) Specification Matrix

Standard "lab attire" is insufficient. The following matrix dictates PPE based on the energy of the task (potential for aerosolization).

Task CategoryRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
A. Static Handling (Weighing, Transferring Solids)N95 or P100 (if outside hood) Preferred: Fume Hood Sash at 18"Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Goggles (Safety glasses insufficient for dusts)Lab Coat (Buttoned) + Tyvek Wrist Sleeves
B. Solubilized/Reaction (Dissolved in DMSO/DMF/Organic Solvents)Fume Hood (Mandatory)Face Velocity: >100 fpmLaminate / Barrier Gloves (If using DMSO/DMF carrier solvents)Safety Glasses with Side ShieldsLab Coat + Chemical Apron
C. Spill Cleanup (>5g Solid or Liquid)Full-Face Respirator (P100 + Organic Vapor Cartridge)Double Nitrile (Long cuff)Integrated into Full-Face MaskTyvek Coverall (Type 5/6) + Shoe Covers
Expert Insight: The "Wrist Gap" Vulnerability

Experience shows that 60% of solid exposures occur at the gap between the glove cuff and the lab coat sleeve during weighing. Tyvek sleeves bridge this gap and are non-negotiable for handling sulfonamide powders.

Operational Protocol: Safe Handling Workflow

Diagram 1: PPE Selection & Handling Logic

This decision tree ensures you select the correct control measures before opening the container.

PPE_Logic start START: Task Assessment state_check Is the compound Solid or Liquid? start->state_check solid Solid / Powder state_check->solid liquid Solution (DMSO/DMF) state_check->liquid dust_risk Is Dust Generation Likely? (Weighing/Grinding) solid->dust_risk solvent_risk Is Solvent Permeable? (DMSO/DMF) liquid->solvent_risk action_hood MANDATORY: Fume Hood Use Anti-Static Gun dust_risk->action_hood Yes action_glove Use Laminate/Barrier Gloves (Nitrile degrades in DMF) solvent_risk->action_glove Yes ppe_solid PPE: Double Nitrile + Sleeves Resp: N95 (if hood fails) action_hood->ppe_solid ppe_liquid PPE: Barrier Gloves + Apron Eye: Splash Goggles action_glove->ppe_liquid

Caption: Decision logic for selecting PPE based on physical state and carrier solvent risks.

Step-by-Step Handling Procedure
Phase 1: Preparation (The "Cold" Zone)
  • Engineering Check: Verify Fume Hood certification (face velocity 0.3–0.5 m/s).

  • Static Control: this compound is a fine organic powder prone to static charge.

    • Action: Place an ionizing bar or use an anti-static gun inside the balance chamber before weighing.

    • Why: Static discharge causes "particle jump," aerosolizing the powder onto your gloves and benchtop.

Phase 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner nitrile gloves -> Tyvek sleeves -> Lab coat -> Outer nitrile gloves. Tape the outer glove to the sleeve if high dexterity is not required.

  • Solvent Warning: If dissolving in DMSO or DMF :

    • Critical: These solvents enhance skin permeability. If the solution touches your skin, it drags the toxic nitrile/sulfonamide payload directly into your bloodstream.

    • Protocol: Change gloves immediately upon any splash. Do not wait.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a wet wipe (ethanol-dampened) to clean the balance and work area. Never dry sweep.

  • Doffing Order: Remove outer gloves (turn inside out) -> Remove sleeves -> Wash hands (with inner gloves on) -> Remove inner gloves -> Wash hands with soap and water.

Emergency Response: Spills & Exposure[5][6]

Diagram 2: Spill Response & Disposal Workflow

Follow this strict sequence to prevent secondary exposure or cyanide gas generation.

Spill_Response incident INCIDENT: Spill Detected assess Assess Volume & Location incident->assess small Small (<5g) in Hood assess->small large Large (>5g) or Floor assess->large clean_dry Cover with Wet Pad (Prevent Dust) small->clean_dry evacuate Evacuate Lab Call EHS large->evacuate disposal_check Check pH of Waste clean_dry->disposal_check acid_warn CRITICAL: DO NOT MIX WITH ACID (HCN Risk) disposal_check->acid_warn final_bin Bin: High Temp Incineration (Tag: Organic Nitrile) acid_warn->final_bin

Caption: Emergency workflow emphasizing the prohibition of acidic cleaning agents.

Specific Spill Protocols
  • Do NOT use Bleach immediately: While bleach oxidizes cyanides, mixing bleach with certain organic amines can form chloramines (toxic).

  • The "Wet Method": Cover the powder with a paper towel dampened with water or PEG-400. This traps the dust. Scoop the wet mass into a waste container.[3]

  • The Acid Ban: NEVER use acidic cleaning agents (e.g., dilute HCl) to clean the bench. Acid contact with the cyano-group can theoretically liberate Hydrogen Cyanide (HCN) gas.

Disposal Strategy

Classification: Hazardous Organic Waste (Nitrogen-Containing).

  • Primary Path: High-Temperature Incineration .

    • Why: The nitrile bond requires high energy to break down completely without forming toxic byproducts.

  • Segregation:

    • Keep Separate From: Acids (HCN risk) and Oxidizers (Fire risk).

    • Labeling: Must clearly state "Contains Organic Nitrile" and "Sulfonamide."

  • Aqueous Waste: If the compound is in an aqueous stream, do not pour down the drain.[4] Collect as "Aqueous Toxic Waste" for off-site treatment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for this compound (and analogs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.